1,3-Butanediamine
Description
Historical Context and Evolution of Diamine Chemistry Studies
The scientific investigation of amines began in the 19th century, leading to the discovery and characterization of diamines. These early studies laid the groundwork for understanding the structure, reactivity, and potential uses of compounds with multiple amine functionalities. A significant milestone in the history of diamine chemistry was the development of coordination chemistry, where diamines such as ethane-1,2-diamine were identified as important chelating ligands for metal ions. ontosight.ai This discovery opened up new avenues for their use in catalysis and analysis.
The 20th century witnessed a dramatic expansion in the application of diamines, most notably in polymer chemistry. The invention of nylon, a synthetic polyamide, in the 1930s marked a turning point. researchgate.net Polyamides are formed through the condensation reaction of a diamine and a dicarboxylic acid, with nylon 6,6 being famously synthesized from hexamethylenediamine (B150038) and adipic acid. researchgate.net This breakthrough established diamines as indispensable monomers for high-performance fibers and plastics. The field has since evolved to include a wide range of aliphatic and aromatic diamines, each imparting specific properties to the resulting polymers. chemicalbook.com In recent years, there has been a growing emphasis on developing bio-based diamines from renewable resources to address environmental concerns associated with petroleum-based production methods. thechemicalengineer.com
Beyond polymers, diamines have become fundamental in medicinal chemistry and drug discovery. They are integral structural motifs in many biologically active molecules and are used to create ligands for G-protein coupled receptors and enzyme inhibitors. dataintelo.com The ability to create conformationally restricted diamines has been particularly valuable for designing drug candidates with improved affinity and selectivity. mdpi.com The ongoing development of novel synthetic methods continues to expand the library of available diamines, facilitating advances in various scientific disciplines. acs.org
Foundational Role and Research Significance of 1,3-Butanediamine
This compound, also known as 1,3-diaminobutane, is a four-carbon aliphatic diamine with the chemical formula C₄H₁₂N₂. Its foundational role in the chemical sciences stems from its utility as a versatile building block and intermediate in organic synthesis. The presence of two primary amine groups at positions 1 and 3 of the butane (B89635) chain allows for a range of chemical modifications, making it a valuable precursor for more complex molecules.
One of the primary areas where this compound has demonstrated its significance is in the synthesis of polymers, such as polyamides and polyureas. nih.gov Like other diamines, it can be reacted with diacids or their derivatives to form polyamide chains, or with diisocyanates to create polyureas. The specific 1,3-arrangement of the amine groups influences the polymer's architecture and resulting physical properties, such as thermal stability and mechanical strength.
Furthermore, this compound and its derivatives serve as important ligands in coordination chemistry. The ability of the two nitrogen atoms to chelate with metal centers makes them useful in the formation of stable metal complexes. These complexes have been investigated for various applications, including their potential as catalysts and as therapeutic agents. For instance, platinum complexes incorporating 1,3-diaminobutane have been studied for their potential as anticancer agents, aiming to create alternatives to existing chemotherapeutics with potentially different efficacy and side-effect profiles. ontosight.ai Its role extends to being an intermediate in the synthesis of specialized chemicals, including agrochemicals and pharmaceuticals. nih.gov
The physical and chemical properties of this compound are summarized in the interactive data table below.
Current and Emerging Research Trajectories in this compound Science
The scientific inquiry into this compound and its derivatives continues to advance, with current research exploring its application in several cutting-edge areas. These emerging trajectories highlight the compound's versatility and potential to contribute to new technologies and materials.
A significant area of recent research is the development of novel catalysts derived from 1,3-diamines. For example, chiral 1,3-diamine derivatives have been designed and synthesized to act as organocatalysts in asymmetric reactions. A 2023 study demonstrated that a catalyst system incorporating a 1,3-diamine derivative could effectively catalyze asymmetric Mannich reactions of ketones, producing the desired products with high enantioselectivity under mild conditions. nih.gov This research indicates that the cooperative action of the primary and tertiary amine groups within the 1,3-diamine structure is key to its catalytic activity, opening possibilities for the synthesis of complex chiral molecules. nih.gov
In the realm of materials science, 1,3-diamines, alongside other diamines like 1,4-diaminobutane (B46682), are being investigated as monomers for advanced polymers and functional materials. Research into anion exchange membranes (AEMs) for applications like acid recovery via diffusion dialysis has utilized quaternized diaminobutane. mdpi.com In a 2022 study, novel AEMs were created by cross-linking quaternized 1,4-diaminobutane with poly(vinyl alcohol), demonstrating excellent potential for industrial acid recovery. mdpi.com While this study used the 1,4-isomer, it points to a broader trend of employing short-chain diamines to create functional membranes, a field where this compound could also find application. Furthermore, the synthesis of novel polymers, including polyimines and polyamides with unique properties, often involves the use of various diamine building blocks. tue.nl
Another burgeoning research front is the use of diamines as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their regular, porous structures and potential applications in gas storage, separation, and catalysis. Recent studies have shown the synthesis of two-dimensional coordination polymers using 1,4-diaminobutane as a bridging ligand with metal centers like cobalt(II). kazanmedjournal.ru The specific geometry and flexibility of diamine ligands, including this compound, can influence the topology and properties of the resulting framework, making them valuable tools for designing new functional crystalline materials. researchgate.netnih.gov The exploration of this compound in this context could lead to the discovery of novel MOFs with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-1,3-diamine | |
|---|---|---|
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InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3 | |
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InChI Key |
RGTXVXDNHPWPHH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N | |
| Source | PubChem | |
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Molecular Formula |
C4H12N2 | |
| Record name | 1,3-DIAMINOBUTANE | |
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DSSTOX Substance ID |
DTXSID20870641 | |
| Record name | 1,3-Butanediamine | |
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Molecular Weight |
88.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS LIQUID. | |
| Record name | 1,3-DIAMINOBUTANE | |
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Boiling Point |
142-150 °C | |
| Record name | 1,3-DIAMINOBUTANE | |
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Flash Point |
52 °C o.c. | |
| Record name | 1,3-DIAMINOBUTANE | |
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Solubility |
Solubility in water: very good | |
| Record name | 1,3-DIAMINOBUTANE | |
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Density |
Relative density (water = 1): 0.85 | |
| Record name | 1,3-DIAMINOBUTANE | |
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Vapor Density |
Relative vapor density (air = 1): 3 | |
| Record name | 1,3-DIAMINOBUTANE | |
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Vapor Pressure |
Vapor pressure, kPa at 20 °C: 0.6 | |
| Record name | 1,3-DIAMINOBUTANE | |
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CAS No. |
590-88-5 | |
| Record name | 1,3-Butanediamine | |
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| Record name | 1,3-Butanediamine | |
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| Record name | 1-methyltrimethylenediamine | |
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| Record name | 1,3-BUTANEDIAMINE | |
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Synthetic Methodologies for 1,3 Butanediamine and Its Structural Variants
Established Synthetic Routes for 1,3-Butanediamine Synthesis
Traditional methods for synthesizing this compound often rely on the reduction of nitrogen-containing functional groups or the amination of carbonyl compounds.
Reduction of Nitriles and Amides for Diamine Production
The reduction of nitriles and amides is a fundamental and widely used strategy for the preparation of primary amines, including diamines like this compound. This approach involves the conversion of a carbon-nitrogen triple bond (nitrile) or a carbonyl-nitrogen bond (amide) into a saturated carbon-nitrogen single bond.
One common method involves the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄). For instance, the reduction of a dinitrile precursor with LiAlH₄ in a suitable solvent like diethyl ether, followed by an acidic workup, yields the corresponding diamine. libretexts.org The general transformation for a nitrile reduction is: R-C≡N + 4[H] → R-CH₂-NH₂
Catalytic hydrogenation is another key technique for nitrile reduction. libretexts.org This method employs hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org The reaction conditions, including temperature and pressure, are adjusted based on the specific catalyst used. libretexts.org For example, the hydrogenation of 3,3',3'',3'''-(1,4-butanediyldinitrilo)tetrakispropanenitrile to produce N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine can be achieved using a Raney™ Cobalt or an activated Nickel catalyst in tetrahydrofuran (B95107) under hydrogen pressure. google.com This process has been optimized for large-scale synthesis. google.com
Similarly, the reduction of amides can be employed to synthesize diamines. The reaction of 3-[ethyl(heptyl)amino]-N-(2-phenylethyl)butanamide with lithium aluminum hydride in anhydrous tetrahydrofuran yields N³-Ethyl-N³-heptyl-N¹-(2-phenylethyl)-1,3-butanediamine. prepchem.com
| Precursor Type | Reagent/Catalyst | Product Class | Reference |
| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.org |
| Nitrile | Hydrogen (H₂) / Palladium, Platinum, or Nickel | Primary Amine | libretexts.org |
| Dinitrile | Hydrogen (H₂) / Raney™ Cobalt or Activated Nickel | Diamine | google.com |
| Amide | Lithium Aluminum Hydride (LiAlH₄) | Diamine | prepchem.com |
Reductive Amination Strategies for this compound
Reductive amination is a versatile method for synthesizing amines by converting a carbonyl group (aldehyde or ketone) into an amine through an imine intermediate. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org
The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the imine intermediate in the presence of the starting carbonyl compound. wikipedia.org Hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) can also be employed for the reduction step. wikipedia.orggoogle.com
For the synthesis of diamines, this strategy can be adapted by using a molecule containing two carbonyl groups or by reacting a molecule with one carbonyl group and a pre-existing amine functionality. For example, the hydrogenating amination of sugar alcohols, which contain multiple hydroxyl groups that can be oxidized to carbonyls, can produce various amines, including this compound, in the presence of ammonia (B1221849) and a catalyst. google.com
Sequential reductive amination has also been used to create specific interstrand cross-links in DNA using diamine linkers like 1,4-diaminobutane (B46682). nih.gov This highlights the precision and adaptability of the reductive amination technique.
| Carbonyl Compound | Amine Source | Reducing Agent | Product Type | Reference |
| Aldehyde/Ketone | Ammonia/Primary Amine/Secondary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Primary/Secondary/Tertiary Amine | wikipedia.orglibretexts.org |
| Sugar Alcohols | Ammonia | Hydrogen / Catalyst | Mixture of amines including this compound | google.com |
| Abasic site in DNA | Diamine (e.g., 1,4-diaminobutane) | NaBH₃CN | DNA with interstrand cross-link | nih.gov |
Hydrolytic Approaches in Diamine Synthesis
Hydrolysis reactions can also be employed in the synthesis of diamines, often as a final step to deprotect or liberate the amine functional groups. A notable example is the Gabriel synthesis, a well-established method for preparing primary amines. libretexts.org In this method, potassium phthalimide (B116566) is alkylated with a suitable dihalide. The resulting N-substituted phthalimide is then hydrolyzed, typically under basic conditions, to release the primary diamine. libretexts.org
Another hydrolytic strategy involves the ring-opening of heterocyclic precursors. For instance, 2,3-butanediamine can be prepared by the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole using barium hydroxide. wikipedia.org More complex diamine derivatives can be synthesized through the hydrolysis of hexahydropyrimidines (HHPs) and 5-amino-substituted hexahydropyrimidines (5-AHHPs), which themselves can be formed from cycloaddition reactions. researchgate.net
The hydrolysis of titanium complexes containing diamine bis(phenolate) ligands has also been studied, revealing pathways for the formation and decomposition of these compounds. researchgate.net For example, the hydrolysis of [Ti(tBu₂O₂NN')(OiPr)₂] proceeds through the formation of a dimeric µ-oxo complex. researchgate.net
| Starting Material | Reagent(s) | Key Intermediate/Product | Reference |
| N-alkylated phthalimide | Base (e.g., NaOH) | Primary amine | libretexts.org |
| 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole | Barium hydroxide | 2,3-Butanediamine | wikipedia.org |
| Hexahydropyrimidines (HHPs) | Water | 1,3-Diamine derivatives | researchgate.net |
| [Ti(tBu₂O₂NN')(OiPr)₂] | Water (D₂O) | [Ti(tBu₂O₂NN')(OH)]₂(µ-O) | researchgate.net |
Development of Novel and Modified Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for synthesizing diamines. This includes the use of microwave-assisted synthesis and the application of green chemistry principles.
Microwave-Assisted Synthesis Protocols for this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds and diamine derivatives.
For example, the synthesis of 1-aryl-2-alkyl-1,4,5,6,7,8-hexahydro-1,3-diazocines, which are derivatives of diamines, has been achieved through the microwave-assisted cyclodehydration of N-acyl-N⁰-aryl-1,5-pentanediamines using polyphosphoric acid supported on silica (B1680970) gel (PPSE) in solvent-free conditions. conicet.gov.ar This method provides access to derivatives that are not easily obtained through traditional routes. conicet.gov.ar
Similarly, new azo-Schiff bases have been prepared by reacting an azo-aldehyde with 1,4-butanediamine under microwave irradiation for a short duration of 15 minutes, demonstrating the efficiency of this approach. sciencescholar.us The synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine (B1678402) derivatives, which can be considered complex diamine structures, has also been accomplished efficiently using microwave assistance. scipublications.com
| Reactants | Product | Conditions | Reference |
| N-acyl-N⁰-aryl-1,5-pentanediamines, PPSE | 1-aryl-2-alkyl-1,4,5,6,7,8-hexahydro-1,3-diazocines | Microwave irradiation, solvent-free | conicet.gov.ar |
| Azo-aldehyde, 1,4-butanediamine | Azo-Schiff base | Microwave irradiation, 15 minutes | sciencescholar.us |
| Piperazine substituted nitrile, hydrazide | 3,5-substituted 1,2,4-triazoles | Microwave irradiation | scipublications.com |
Application of Green Chemistry Principles in Diamine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com In the context of diamine synthesis, this has led to the development of more sustainable and environmentally benign methodologies.
One notable example is the synthesis of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines through the reduction of di-Schiff bases. ccsenet.org This protocol is highly eco-friendly as it uses water as a solvent, avoiding the need for catalysis or azeotropic water removal, and the subsequent reduction with sodium borohydride (B1222165) is performed under solvent-free conditions, resulting in high yields and a simple work-up. ccsenet.org
Photocatalysis represents another green approach. A novel visible-light-driven synthesis of 2,3-diamines has been developed using anilines and diisopropylethylamine as starting materials. rsc.org This method operates under mild conditions and avoids the use of metal reagents. rsc.org
Furthermore, biocatalysis offers a sustainable route to amines. The use of engineered enzymes, such as transaminases, allows for the conversion of ketones into chiral amines using bio-derived diamine co-substrates like putrescine and cadaverine (B124047). polimi.it This enzymatic system minimizes waste and operates under ambient conditions. polimi.it
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Eco-friendly solvent and catalyst-free reduction | Use of water as a solvent, solvent-free reduction | Synthesis of N,N'-dibenzyl diamines | ccsenet.org |
| Visible-light photocatalysis | Mild conditions, metal-free | Synthesis of 2,3-diamines from anilines | rsc.org |
| Biocatalysis | Use of engineered enzymes, bio-derived co-substrates, ambient conditions | Asymmetric synthesis of chiral amines from ketones | polimi.it |
Multi-Step Reaction Sequences for Complex this compound Structures
The synthesis of complex molecules incorporating the this compound framework often necessitates multi-step reaction sequences. These strategies allow for the gradual construction of the target molecule, introducing functional groups and stereocenters in a controlled manner.
A notable example involves the synthesis of gradient-type dendrimeric surfactants. This multi-step process begins with cyanuric chloride and tert-octylamine. The resulting derivative is then reacted with 1,4-butanediamine and diisopropylethylamine to yield an intermediate that undergoes further modification. researchgate.net Similarly, a six-step synthesis has been developed for 3-(4-arylmethylamino)butyl-5-arylidene-2-thioxo-1,3-thiazolidine-4-one, starting from commercially available 1,4-diaminobutane. mdpi.comnih.gov A key step in this sequence is a "one-pot two-steps" approach under microwave irradiation, demonstrating the integration of modern synthetic techniques to improve efficiency. mdpi.comnih.gov
Another versatile multi-step approach is the synthesis of N-arylputrescines, which serve as crucial intermediates for various derivatives. This method involves the aminolysis of 4-chlorobutyronitrile (B21389) with arylamines, followed by reduction. conicet.gov.ar The resulting N-arylputrescines can then be selectively acylated to produce N-acyl-N'-aryltetramethylenediamines, which can be further cyclized to form seven-membered heterocyclic amidines. conicet.gov.ar This modular approach allows for the generation of a library of related compounds with diverse functionalities.
Stereoselective Synthesis and Chiral Resolution Techniques for this compound and Analogues
The synthesis of stereochemically pure this compound and its analogues is critical for applications where chirality plays a key role. Both stereoselective synthesis and chiral resolution techniques are employed to achieve this.
Stereoselective synthesis aims to directly produce a specific stereoisomer. For instance, enantiomers of 2,3-butanediamine can be synthesized through the stereoselective reduction of 2,3-diketone precursors using chiral catalysts like Ru-BINAP complexes. Similarly, (2S,3S)-2,3-diaminobutane-1,4-diol is typically synthesized via the reduction of chiral diamino ketones with catalysts such as Ru(II)-BINAP to achieve a high enantiomeric excess.
Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent. For 2,3-butanediamine, tartaric acid derivatives are used to form diastereomeric salts, allowing for the separation of the enantiomers through fractional crystallization. wikipedia.org The free base of the desired enantiomer is then regenerated. The specific chiral configuration of compounds like (2R)-N1,N1,3-trimethyl-1,2-butanediamine makes them valuable in asymmetric synthesis and chiral resolution processes. smolecule.com
Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are essential for determining the enantiomeric excess and confirming the stereochemical purity of the final products.
Synthesis of Functionalized this compound Derivatives
N-Alkylated and N-Arylated this compound Derivative Synthesis
The synthesis of N-alkylated and N-arylated derivatives of this compound and its homologues is a significant area of research, leading to compounds with diverse applications. A practical method for synthesizing tertiary N-aryltetra- and pentamethylenediamines involves the selective monoalkylation of N-alkylanilines followed by reduction. sciforum.net Optimization of reaction conditions, such as using potassium carbonate as the base and dimethylformamide as the solvent, allows for high selectivity in the N-alkylation step. sciforum.netresearchgate.net This method has been successfully used to prepare a series of N-aryl-N-alkyl cadaverines and putrescines in high yields. researchgate.net
The synthesis of N-arylputrescines can also be achieved through the Cs2CO3/KI-mediated aminolysis of 4-chlorobutyronitrile, followed by reduction. conicet.gov.ar These N-arylputrescines are key intermediates for further functionalization, such as selective N-acylation. conicet.gov.ar For example, reaction with propionyl chloride can lead to the corresponding N,N'-diacyl derivative. conicet.gov.ar
Furthermore, N-alkylated polyamine derivatives can be synthesized using multi-step procedures. For instance, N,N′-bis-(3-benzylaminopropyl)butane-1,4-diamine has been prepared from N1-benzyl-bis-N1,N3-(2-nitro-benzenesulfonyl)propane-1,3-diamine and 1,4-diiodobutane. nih.gov These synthetic strategies provide access to a wide range of N-substituted diamine derivatives.
Data sourced from a study on the efficient synthesis of N-alkyl-N-arylputrescines and cadaverines. researchgate.netconicet.gov.ar
Schiff Base Formation Utilizing this compound as a Building Block
This compound and its analogues are valuable building blocks in the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone.
For example, new Schiff base ligands have been prepared by reacting indole-3-carboxaldehyde (B46971) with 1,4-diaminobutane in a 2:1 molar ratio. ijpbs.com The formation of the imine bond is confirmed by the appearance of a characteristic band in the infrared spectrum. ijpbs.com These Schiff base ligands can then be used to form metal complexes. ijpbs.com
The flexibility of the diamine chain influences the coordination geometry of the resulting metal complexes. acs.org For instance, the reaction of [M(H2Li)] (where M = Cu, Zn) and U(acac)4 in refluxing pyridine (B92270) produced trinuclear complexes with Schiff base ligands derived from various diamines, including 1,4-butanediamine. acs.org The length of the diimino chain in the Schiff base ligand was found to affect the magnetic properties of the complexes. acs.org
Poly(Schiff base)s can also be synthesized by polymerizing bifurfural with aliphatic diamines such as 1,4-butanediamine. acs.org These polymerizations can be carried out in the absence of a solvent at elevated temperatures or in a solvent like m-cresol. acs.org
Table 2: Polymerization of Bifurfural with Aliphatic Diamines
| Diamine | Polymer Abbreviation | Yield (No Solvent, %) | Yield (m-cresol, %) |
|---|---|---|---|
| 1,2-ethylenediamine | PSE | 76 | 28 |
| 1,3-propanediamine | PSPr | 71 | 32 |
| 1,4-butanediamine | PSB | 70 | 12 |
| 1,5-pentanediamine | PSPe | 54 | 5 |
| 1,6-hexanediamine | PSH | 60 | 60 |
Data adapted from a study on biobased poly(Schiff base)s. acs.org
Dimeric and Oligomeric this compound Derivative Syntheses
Dimeric and oligomeric derivatives of this compound can be synthesized through various coupling strategies, often involving the reaction of the diamine with a bifunctional reagent.
One approach involves the reaction of a suitable precursor with a diamine to form a dimeric structure. For example, dimeric derivatives of ursolic acid have been synthesized by reacting an indole (B1671886) derivative of ursolic acid with 1,2-ethanediamine, 1,3-propanediamine, or 1,4-butanediamine. mdpi.com Similarly, new dimeric steroids have been synthesized through the reductive amination of steroidal aldehydes or ketones with diamines like 1,3-diaminopropane (B46017), 1,4-diaminobutane, and 1,6-diaminohexane. researchgate.netchem-soc.si
Oligomeric structures can also be prepared. For instance, oligomers related to nylon 4,6 have been synthesized using a methodology that requires a mono-protected N,N'-bis(alkyl)-1,4-diamine. kpi.ua This mono-protected diamine is prepared by treating 1,4-butanediamine with p-methoxybenzaldehyde, followed by reduction and subsequent reaction with one equivalent of Boc2O. kpi.ua Furthermore, an organic-inorganic hybrid monolith has been prepared by the ring-opening polymerization of octaglycidyldimethylsilyl polyhedral oligomeric silsesquioxane (POSS) with 1,4-butanediamine.
Block polycationic oligonucleotide derivatives have also been synthesized where amino groups were introduced into the polymer backbone using 1,4-diaminobutane. acs.org
Table 3: Synthesis of Dimeric Ursolic Acid Derivatives
| Diamine Used | Product | Yield (%) |
|---|---|---|
| 1,2-ethanediamine | Dimeric derivative 7a | 61 |
| 1,3-propanediamine | Dimeric derivative 7b | 65 |
| 1,4-butanediamine | Dimeric derivative 7c | 63 |
Data from a study on novel indole derivatives of ursolic acid. mdpi.com
Heterocyclic Compound Formation Involving this compound Moieties
This compound and its analogues serve as important synthons for the construction of various heterocyclic compounds. The two amine functionalities provide reactive sites for cyclization reactions with suitable electrophiles.
A common strategy involves the reaction of N-substituted diamines with reagents that can form a bridge between the two nitrogen atoms. For example, N-acyl-N'-aryltetramethylenediamines, derived from N-arylputrescines, can undergo microwave-assisted ring closure promoted by polyphosphoric acid ester (PPE) to synthesize 1-aryl-2-alkyl-1H-1,4,5,6-tetrahydro-1,3-diazepines. conicet.gov.ar Similarly, N-acyl-N'-arylpentamethylenediamines can be cyclized to form 1-aryl-2-alkyl-1,4,5,6,7,8-hexahydro-1,3-diazocines. conicet.gov.ar
The decarboxylative [3+2] cycloaddition of α-amino acids with arylaldehydes is another powerful method for synthesizing pyrrolidine-containing heterocycles. beilstein-journals.org Furthermore, the cycloaddition of 1,3-butadiynes with various reactants containing heteroatoms provides an efficient route to five-membered heterocycles like furans, pyrroles, and thiophenes. mdpi.com
The synthesis of more complex heterocyclic systems is also possible. For instance, a new route to 3-(4-arylmethylamino)butyl-5-arylidene-2-thioxo-1,3-thiazolidine-4-one was developed in six steps starting from 1,4-diaminobutane. mdpi.comnih.gov This multi-step synthesis involves the construction of the rhodanine (B49660) platform, which is then functionalized. mdpi.comnih.gov
Chemical Reactivity and Mechanistic Investigations of 1,3 Butanediamine
Fundamental Reaction Pathways of 1,3-Butanediamine
This compound participates in a range of reactions typical of primary amines, including oxidation, the reduction of its derivatives, and nucleophilic substitutions. The bifunctional nature of the molecule allows for these reactions to occur at one or both amine sites, leading to a variety of potential products from simple derivatives to polymers.
The oxidation of primary amines like this compound can yield several products depending on the oxidizing agent and reaction conditions. Generally, the oxidation of primary amines can lead to the formation of imines, which may be further oxidized to nitriles or undergo hydrolysis to form aldehydes or ketones. With strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide, the amine groups can be converted into amides or nitriles smolecule.com.
In the context of related diamines, studies on the oxidation of 1,4-butanediamine with potassium ferrate have been conducted to understand the kinetics and mechanism of such reactions semanticscholar.org. Anodic oxidation of bisamides, which can be synthesized from diamines like this compound, has also been investigated. These reactions typically result in methoxylation at the carbon atom alpha to the nitrogen beilstein-journals.org. For instance, the oxidation of 1,3-butadiene, a structural precursor, can be mediated by enzymes like chloroperoxidase to yield products such as 3-butenal (B104185) and crotonaldehyde (B89634) nih.gov.
As this compound is an amine, it exists in a reduced state. Therefore, reduction reactions typically involve intermediates formed from the diamine, rather than the diamine itself. A key example is reductive amination, a powerful method for forming carbon-nitrogen bonds . In this process, this compound can react with an aldehyde or ketone to form an imine (or a di-imine) intermediate. This intermediate is then reduced to a new secondary or tertiary amine.
Selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often employed because they are mild enough to not reduce the initial carbonyl compound but are effective at reducing the more reactive protonated imine (iminium ion) intermediate youtube.com. This process avoids the multiple alkylations that can occur in direct alkylation of amines . Studies have utilized diamines such as 1,3-diaminopropane (B46017) and 1,4-diaminobutane (B46682) in reductive amination reactions with steroidal ketones, using NaBH(OAc)3 as the reducing agent, to synthesize dimeric steroids chem-soc.si.
The lone pair of electrons on the nitrogen atoms makes this compound a competent nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides and acyl chlorides smolecule.comsmolecule.com. The reaction generally proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon atom, displacing a leaving group chemguide.co.uk.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) results in the formation of N-alkylated derivatives. Due to the presence of two amine groups, mono-, di-, tri-, and tetra-alkylated products are possible, along with potential quaternization to form ammonium (B1175870) salts.
Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This reaction is typically rapid and can be used to form N,N'-diacyl-1,3-butanediamine. These resulting amides are significantly less basic and nucleophilic than the starting diamine.
These substitution reactions are fundamental in using this compound as a building block for more complex molecules, including ligands for coordination chemistry and precursors for polymers.
Table 1: Summary of Fundamental Reaction Pathways for this compound
| Reaction Type | Reagent Class | Intermediate(s) | Product Type(s) |
|---|---|---|---|
| Oxidation | Strong Oxidants (e.g., KMnO₄) | Imines | Amides, Nitriles smolecule.com |
| Reduction | Aldehydes/Ketones, then a Reducing Agent (e.g., NaBH₃CN) | Imines, Iminium Ions | Substituted Amines |
| Nucleophilic Substitution | Alkyl Halides | - | N-Alkylated Diamines smolecule.comsmolecule.com |
| Nucleophilic Substitution | Acyl Chlorides, Anhydrides | - | N-Acylated Diamines (Amides) smolecule.comsmolecule.com |
Reduction Reactions of this compound and its Intermediates
Detailed Mechanistic Studies of this compound Reactions
Mechanistic studies provide deeper insight into how this compound behaves in chemical reactions, particularly concerning its nucleophilicity and the interplay between its two basic centers.
The nucleophilic character of this compound is central to its ability to participate in addition reactions, particularly with unsaturated systems. The mechanism of nucleophilic addition typically involves the attack of the amine's lone pair on an electron-deficient carbon atom youtube.com.
A prominent example is the Michael addition (or 1,4-nucleophilic addition) to α,β-unsaturated carbonyl compounds. In this mechanism, one of the amine groups of this compound acts as the nucleophile and attacks the β-carbon of the conjugated system. This attack is favored because it generates a resonance-stabilized enolate anion intermediate. A subsequent proton transfer from the solvent or a protic source neutralizes the intermediate to yield the final 1,4-adduct uomustansiriyah.edu.iquomustansiriyah.edu.iq.
Another important mechanistic pathway is the nucleophilic addition to nitriles. Research on related diamines like 1,2-diaminoethane and 1,3-diaminopropane shows they can add to nitrile groups, leading to the formation of five- or six-membered heterocyclic rings (imidazolines and tetrahydropyrimidines, respectively) after cyclization researchgate.net. The reaction is initiated by the nucleophilic attack of an amine on the electrophilic nitrile carbon, followed by an intramolecular cyclization step where the second amine group attacks the imine intermediate.
The basicity of this compound is defined by the acid-base equilibria of its two amino groups. The strength of a base is quantified by the pKa of its conjugate acid (pKaH) . A higher pKaH value indicates a stronger base . For a diamine, there are two protonation steps and thus two corresponding pKaH values.
The first protonation (pKaH1) is influenced by the inherent basicity of a primary amine. The second protonation (pKaH2) is significantly affected by the electrostatic repulsion from the first ammonium cation. As the carbon chain separating the two amine groups lengthens, this repulsive interaction decreases, making the second protonation more favorable (i.e., a higher pKaH2 value) acs.org.
Theoretical studies on α,ω-alkyldiamines have quantified their gas-phase basicities (GB) and proton affinities (PA), which are intrinsic measures of basicity without solvent effects acs.org. These studies show a clear trend: as the number of methylene (B1212753) units between the amino groups increases from two (1,2-ethanediamine) to four (1,4-butanediamine), the basicity and proton affinity increase substantially. This is due to the formation of a stable intramolecular hydrogen bond in the protonated form and reduced electrostatic repulsion acs.org. This compound fits within this series, and its basicity is intermediate between 1,2-ethanediamine and 1,4-butanediamine.
Table 2: Comparison of Aqueous pKa Values for the Conjugate Acids of α,ω-Diamines at 25°C
| Diamine | Chemical Formula | pKaH1 | pKaH2 | Reference(s) |
|---|---|---|---|---|
| 1,2-Ethanediamine (Ethylenediamine) | H₂N(CH₂)₂NH₂ | 9.93 | 6.85 | stolaf.edu |
| 1,3-Propanediamine | H₂N(CH₂)₃NH₂ | 10.47 | 8.49 | stolaf.eduscribd.com |
| This compound | CH₃CH(NH₂)CH₂CH₂NH₂ | 10.48 (Predicted) | - | |
| 1,4-Butanediamine (Putrescine) | H₂N(CH₂)₄NH₂ | 10.80 | 9.62 | stolaf.edu |
Note: The pKa value for this compound is often predicted to be very close to that of 1,3-Propanediamine due to similar electronic environments around the primary amine groups.
Elucidation of Nucleophilic Addition Mechanisms
Tautomeric Equilibria in this compound Condensation Products
The condensation of asymmetric 1,3-diamines, such as this compound, with β-dicarbonyl compounds leads to products that can exist in complex tautomeric equilibria. researchgate.net Research utilizing 1H and 13C NMR spectroscopy has demonstrated that the reaction products of this compound with β-keto aldehydes exist as a mixture of different tautomeric forms in solution. researchgate.netresearchgate.net
Due to the non-equivalence of the two amino groups in this compound, the condensation products are typically found as a mixture comprising one cyclic form (a hexahydropyrimidine (B1621009) derivative) and two open-chain forms. researchgate.net The open-chain products exist as distinct Z- and E-isomers. researchgate.netresearchgate.net After the system reaches equilibrium, it has been observed that the products derived from this compound contain a relatively lower proportion of the cyclic tautomer compared to those derived from a similar diamine, 2-methyl-2,4-pentanediamine. researchgate.net
It is important to note that these complex ring-chain tautomeric equilibria are not universally observed in all condensation products of this compound. Studies have shown that when this compound is reacted with β-diketones, β-keto esters, or β-keto amides, no significant ring-chain equilibria are established. researchgate.net The nature of the β-dicarbonyl compound is therefore a critical factor in determining the resulting tautomeric mixture.
The table below summarizes the observed tautomeric forms in the condensation products of this compound with β-keto aldehydes.
| Product Type | Tautomeric Forms Present | Key Observations |
| Condensation with β-Keto Aldehydes | Cyclic (Hexahydropyrimidine derivative)Open-Chain (Z-isomer)Open-Chain (E-isomer) | The equilibrium mixture contains a lower relative amount of the cyclic form compared to products from other similar diamines. researchgate.net |
| Condensation with β-Diketones | Open-Chain Forms | No significant ring-chain equilibria are observed. researchgate.net |
| Condensation with β-Keto Esters | Open-Chain Forms | No significant ring-chain equilibria are observed. researchgate.net |
| Condensation with β-Keto Amides | Open-Chain Forms | No significant ring-chain equilibria are observed. researchgate.net |
Thermal Degradation and Decomposition Kinetics of this compound and its Compounds
The thermal stability and degradation kinetics of polymers and compounds incorporating this compound are crucial for understanding their behavior at elevated temperatures. Thermogravimetric analysis (TGA) is a primary method used to investigate the decomposition characteristics of these materials.
Studies on terpolymers synthesized through the condensation of butanediamine with other monomers, such as 2-aminothiophenol (B119425) and formaldehyde, reveal multi-stage decomposition processes. rjpbcs.com For instance, a 2-aminothiophenol-butanediamine-formaldehyde (2-ATPBDAF) terpolymer exhibits distinct degradation steps. The initial weight loss below 110°C is attributed to the loss of entrapped moisture. rjpbcs.com A subsequent, significant decomposition stage occurs between 110°C and 270°C, corresponding to the degradation of specific functional groups from the polymer structure. rjpbcs.com
The kinetics of thermal degradation can be elucidated using various mathematical models applied to TGA data. The Freeman-Carroll and Sharp-Wentworth methods are commonly employed to determine key kinetic parameters, including the energy of activation (Ea), the order of reaction (n), and various thermodynamic parameters like entropy change (ΔS), free energy change (ΔF), and the frequency factor (Z). rjpbcs.comijrbat.in Other models, such as the Coats-Redfern, Arrhenius, and Horowitz-Metzger methods, are also utilized to analyze the degradation process and confirm the kinetic parameters. researchgate.net For many diamine-based polymers, the degradation mechanism is found to follow first-order kinetics. researchgate.net
In poly(ester amide) copolymers containing butanediamine units, thermal degradation can proceed via mechanisms analogous to those in polyesters, such as β-elimination of the ester groups. utwente.nl The cyclization of the butanediamine moiety to form pyrrolidine (B122466) has also been identified as a potential degradation pathway in related polyamides, leading to monomer loss. utwente.nl
The table below presents representative kinetic data for the thermal decomposition of a terpolymer containing butanediamine, as determined by the Freeman-Carroll method.
| Kinetic/Thermodynamic Parameter | Symbol | Value (for 2-ATPBDAF Terpolymer) |
| Activation Energy | Ea | Varies per decomposition stage |
| Order of Reaction | n | Determined via kinetic analysis |
| Entropy Change | ΔS | Calculated from TGA data |
| Free Energy Change | ΔF | Calculated from TGA data |
| Frequency Factor | Z | Determined via kinetic analysis |
Coordination Chemistry of 1,3 Butanediamine and Its Metal Complexes
1,3-Butanediamine as a Ligand: Chelation Behavior and Coordination Modes
This compound (1,3-bn) functions as a bidentate ligand, coordinating to metal centers through its two nitrogen donor atoms. Upon chelation, it forms a six-membered ring, a structural feature that distinguishes it from the more common five-membered rings formed by 1,2-diamines like ethylenediamine. This larger ring size influences the stability and stereochemistry of the resulting metal complexes. It has been established that increasing the chelate ring size from five to six members (as in the case of 1,2-diamines vs. 1,3-diamines) leads to a weakening of the ligand field. bg.ac.rs
The six-membered chelate rings formed by 1,3-diamines are not planar and adopt puckered skeletal structures to minimize steric strain. scribd.com The primary conformations observed for these rings are the chair and skew-boat (or twist-boat) forms. scribd.comoup.com For an octahedral complex to be stable with a hexadentate ligand derivative like 1,3-butanediaminetetraacetate, molecular models suggest the diamine ring must adopt a twist form. scribd.com In tetracyanoferrate(III) complexes with 1,3-diamines, including this compound, the chelate ring is known to assume either a chair or skew-boat conformation. oup.com The presence of a central methylene (B1212753) group in the 1,3-diamine chelate ring positions the nuclei further from the coordination plane compared to the gauche conformations of 1,2-diamine chelates. oup.com
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, including direct reaction with metal salts and template condensation reactions to form more complex macrocyclic structures.
Chromium(III): Complexes of Cr(III) with aminopolycarboxylate ligands derived from this compound have been reviewed, indicating its use in forming stable coordination compounds. scribd.com
Manganese(II): Macrocyclic complexes of Mn(II) have been prepared via template condensation of manganese(II) chloride, phthalic acid, and 1,3-diaminobutane in a 1:2:2 molar ratio. researchgate.net The resulting tetraazamacrocyclic complexes, formulated as [Mn(Mac)Cl₂], are suggested to have an octahedral geometry around the manganese ion. researchgate.net
Iron(III): Low-spin tetracyanoferrate(III) complexes of the type [Fe(CN)₄(1,3-diamine)]⁻, including the complex with this compound, have been synthesized and studied. oup.com These complexes are formed by reacting the appropriate diamine with K₃[Fe(CN)₅(NH₃)]·2H₂O. oup.com
Copper(II): The reaction of this compound with aqueous solutions of copper(II) chloride and copper(II) bromide did not yield the expected diamine complexes. acs.org Instead, light-green precipitates of basic copper salts, Cu₂(OH)₃Cl and Cu₂(OH)₃Br, were formed, as characterized by elemental analysis, and IR and electronic spectra. acs.org
Nickel(II): A dinuclear Ni(II) complex with a Schiff base ligand derived from 1,3-diaminobutane has been reported. rsc.org Electrospray ionization mass spectrometry (ESI-MS) in acetonitrile (B52724) showed an m/z value of 681, corresponding to the [L³ + 2Ni - 2Cl]⁺ ion. rsc.org
Cobalt(III): Several studies have focused on Cobalt(III) complexes with this compound, particularly its stereoisomers. amanote.comdokumen.pub The preparation and spectroscopic investigation of four distinct stereoisomers of the tris[(S)-1,3-butanediamine]cobalt(III) complex, [Co((S)-1,3-bn)₃]³⁺, have been accomplished. amanote.comamanote.com Additionally, Co(III) complexes with the hexadentate ligand 1,3-butanediaminetetraacetate (1,3-mpdta) have been synthesized and characterized. scribd.com
Specific structural data for Sm(III) and Pd(II) complexes with this compound were not prominent in the reviewed literature.
The stereochemistry of this compound complexes is rich due to the ligand's chirality and the conformational possibilities of the six-membered chelate ring. This compound itself is a chiral molecule, existing as (R) and (S) enantiomers. The resolution of racemic this compound into its optical antipodes and the determination of their absolute configurations were reported as early as 1969. amanote.comorcid.org
This inherent ligand chirality leads to the formation of multiple stereoisomers in its metal complexes. A notable example is the tris[(S)-1,3-butanediamine]cobalt(III) complex, for which four stereoisomers have been prepared and studied spectroscopically. amanote.com
The six-membered chelate rings formed by 1,3-diamine ligands can adopt several conformations, including chair, boat, and twist (or skew-boat) forms. scribd.com Molecular models indicate that for a stable hexadentate complex, a twist conformation is preferred, with the δ-twist corresponding to a Λ complex configuration and the λ-twist giving a Δ configuration. scribd.com In Pt(II) chelates containing optically active diamines like (S)-1,3-butanediamine, the conformation of the chelate ring has a significant influence on the circular dichroism spectra, which is a key tool for structural elucidation. researchgate.net
Transition Metal Complexes Formed with this compound (e.g., Cr(III), Mn(II), Fe(III), Cu(II), Sm(III), Ni(II), Co(II), Pt(II), Pd(II))
Influence of Ligand Modification on Coordination Complex Properties
Modifying the basic this compound structure allows for the fine-tuning of the coordination properties and the synthesis of more complex architectures like macrocycles and Schiff base complexes.
One significant modification involves creating polydentate ligands, such as 1,3-butanediaminetetraacetate (1,3-mpdta), an EDTA-type ligand. scribd.com This hexadentate ligand forms more stable and intricate complexes with metal ions like Co(III) and Cr(III), where the properties are dictated by the combined stereochemical constraints of the diamine backbone and the acetate (B1210297) arms. scribd.com
Template synthesis, where the metal ion directs the condensation of precursor molecules, has been used to create tetraazamacrocyclic complexes. For instance, Mn(II) has been used as a template to react 1,3-diaminobutane with phthalic acid, yielding a 14-membered macrocyclic complex with an octahedral geometry. researchgate.net
Furthermore, the reaction of this compound with β-dicarbonyl compounds leads to the formation of Schiff base ligands. researchgate.netresearchgate.net These reactions can be complex, with studies showing the products exist as tautomeric mixtures of cyclic hexahydropyrimidine (B1621009) and open-chain enamine forms in solution. researchgate.netresearchgate.net These modified ligands offer different coordination environments and electronic properties compared to the simple diamine. Other modifications include N-alkylation, such as in N,N,N',N'-tetramethyl-1,3-butanediamine (TMBD), which alters the steric and electronic properties of the ligand. researchgate.net
Spectroscopic and Magnetic Properties of this compound-based Coordination Compounds
Spectroscopic techniques are essential for characterizing the structure and bonding in this compound complexes.
Spectroscopic Properties:
NMR Spectroscopy: ¹H and ¹³C NMR have been used to study the paramagnetic [Fe(CN)₄(1,3-bn)]⁻ complex. oup.com The isotropic shifts observed are strongly dependent on the location of the nuclei relative to the Fe(III) center, providing detailed information about the chelate ring conformation in solution. oup.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly valuable for studying the stereochemistry of chiral complexes. The CD spectra of Pt(II) chelates with (S)-1,3-butanediamine have been analyzed to understand conformational effects. researchgate.net It was noted that a simple additivity law for the vicinal effects of substituents did not hold for six-membered Pt(II) chelates, indicating complex electronic and steric interactions. researchgate.net
Infrared (IR) and Electronic (UV-Vis) Spectroscopy: These techniques are routinely used for characterization. For instance, IR and electronic spectra confirmed the formation of basic copper salts rather than diamine complexes in reactions between Cu(II) halides and this compound. acs.org They were also used to suggest the octahedral geometry of macrocyclic Mn(II) complexes. researchgate.net
The table below summarizes key spectroscopic data for a representative Fe(III) complex.
| Complex | Technique | Key Observations | Ref |
| [Fe(CN)₄(1,3-bn)]⁻ | ¹H & ¹³C NMR | Isotropic shifts are strongly dependent on nuclear location. Data indicates a chair or skew-boat conformation. | oup.com |
| [Pt(NH₃)₂( (S)-1,3-bn)]²⁺ | CD | The vicinal effect of the methyl group contributes to the overall CD spectrum, which is used to analyze conformation. | researchgate.net |
| [Mn(Mac)Cl₂] | IR, UV-Vis | Spectra are consistent with the formation of a macrocyclic ligand and an octahedral geometry around Mn(II). | researchgate.net |
Magnetic Properties: The magnetic properties of this compound complexes are determined by the electronic configuration of the central metal ion. The low-spin d⁵ Fe(III) center in [Fe(CN)₄(1,3-bn)]⁻ is paramagnetic, which gives rise to the large isotropic shifts observed in its NMR spectra. oup.com The temperature dependence of these shifts provides insight into the magnetic anisotropy of the complex. oup.com While specific magnetic susceptibility studies on simple this compound complexes are not widely reported, the principles are well-established from studies of related diamine complexes. For example, in bridged copper(II) dimers, the Cu-O-Cu angle is a key determinant of whether the magnetic coupling between the metal centers is ferromagnetic or antiferromagnetic. acs.org
Theoretical Frameworks in Diamine Coordination Chemistry
Theoretical studies and molecular modeling provide a framework for understanding the structures and properties of diamine complexes. Molecular mechanics and ligand field theory are particularly useful in explaining the stereochemical preferences and electronic properties of these compounds.
Calculations have shown that the stability of complexes with six-membered diamine chelate rings, like those formed by this compound, is lower than that of analogous complexes with five-membered rings. This is attributed to a combination of entropic factors and ring strain. A key theoretical finding is the weakening of the ligand field strength with increasing ring size. For tris(diamine)cobalt(III) complexes, calculations of the metal-ligand σ-bond overlap (σo) showed a decrease in the order: 1,2-diaminoethane > 1,3-diaminopropane (B46017) > 1,4-diaminobutane (B46682). bg.ac.rs This reduced overlap explains the downfield shift observed in the ⁵⁹Co NMR spectra and the lower ligand field strength for complexes with larger chelate rings. bg.ac.rs
Molecular models have also been crucial in predicting the most stable conformations of the chelate rings, indicating a preference for twist-boat forms in certain hexadentate EDTA-type complexes to accommodate a stable octahedral geometry. scribd.com While direct DFT calculations on this compound complexes are not extensively covered in the reviewed literature, the principles derived from studies on related systems provide a solid foundation for understanding their coordination chemistry.
Polymer Science and Advanced Materials Applications of 1,3 Butanediamine
1,3-Butanediamine as a Monomer in Polymer Synthesisfraunhofer.densf.gov
This compound serves as a valuable monomer in the synthesis of various polymers, including polyamides, polyurethanes, and polyureas. Its unique structure, featuring amine groups at the 1 and 3 positions of a four-carbon chain, influences the resulting polymer's properties, such as crystallinity, thermal stability, and mechanical strength. The use of this compound allows for the creation of polymers with specific characteristics tailored for a range of applications in advanced materials.
Polyamide Synthesis and Material Property Investigationsfraunhofer.detudelft.nl
Polyamides are a significant class of polymers synthesized through the polycondensation of a diamine with a dicarboxylic acid. nih.gov The use of this compound in this process leads to the formation of polyamides with distinct properties. Research has shown that the asymmetric nature of this compound can disrupt the regular packing of polymer chains, leading to amorphous or semi-crystalline materials. This is in contrast to polyamides synthesized from symmetric diamines, which tend to be more crystalline.
Investigations into the material properties of polyamides derived from this compound have revealed a range of thermal and mechanical characteristics. For instance, the glass transition temperature (Tg) and melting temperature (Tm) are influenced by the specific dicarboxylic acid used in the polymerization. The table below summarizes the thermal properties of polyamides synthesized from 1,4-butanediamine and various dicarboxylic acids, offering a comparative perspective. While specific data for this compound is less common in readily available literature, the principles of how the diamine structure affects polymer properties can be inferred.
Table 1: Thermal Properties of Polyamides from 1,4-Butanediamine and Dicarboxylic Acids
| Dicarboxylic Acid | Polyamide Name | Melting Temperature (Tm) in °C | Glass Transition Temperature (Tg) in °C |
|---|---|---|---|
| Adipic Acid | PA 4,6 | 295 | 88 |
| Sebacic Acid | PA 4,10 | 255 | 65 |
This table presents data for polyamides based on 1,4-butanediamine for comparative purposes, illustrating the effect of the dicarboxylic acid on thermal properties.
Polyurethane and Polyurea Formations Utilizing Diaminesfraunhofer.densf.gov
This compound is also utilized in the synthesis of polyurethanes and polyureas. In polyurethane synthesis, diamines can act as chain extenders, reacting with isocyanate prepolymers to form urea (B33335) linkages within the polyurethane structure. rsc.orgmdpi.com This incorporation of urea groups can enhance the thermal stability and mechanical properties of the resulting polyurethane elastomer.
Polyureas are formed through the rapid reaction of an isocyanate component with an amine component. wikipedia.orgflokserkimya.com.tr this compound can be directly used as the amine component in this reaction. The resulting polyurea's properties are dependent on the structure of both the diamine and the isocyanate. The use of an aliphatic diamine like this compound generally results in polyureas with good UV stability. unibo.it The reaction is typically very fast and does not require a catalyst. wikipedia.org
Development of Bio-based Polymers Incorporating 1,3-Butanediaminetudelft.nlu-tokyo.ac.jp
There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels. nih.govd-nb.info this compound can be potentially synthesized from bio-based feedstocks, making it a candidate for the production of bio-based polyamides and other polymers. d-nb.info When combined with bio-derived dicarboxylic acids, such as succinic acid or sebacic acid, it is possible to create fully bio-based polyamides. fraunhofer.demdpi.com
Research in this area focuses on the synthesis and characterization of these bio-based polymers to evaluate their performance in comparison to their petroleum-based counterparts. The goal is to develop sustainable materials with comparable or even superior properties for various applications. nih.gov For example, copolyamides synthesized from biomass monomers including 1,4-butanediamine have been shown to exhibit a range of properties from rigid plastics to elastomers. mdpi.com
Polymerization Process Optimization (e.g., Melt Polymerization, Solid-State Polymerization)tudelft.nlunibo.it
The synthesis of high-quality polymers from this compound requires optimization of the polymerization process. Common methods for polyamide synthesis include melt polymerization and solid-state polymerization.
Melt Polymerization: This process involves reacting the monomers in their molten state at high temperatures. google.com It is a widely used industrial method for producing polyamides. Key parameters to control include temperature, pressure, and reaction time to achieve the desired molecular weight and properties.
Solid-State Polymerization (SSP): This technique is often used as a post-polymerization step to increase the molecular weight of the polymer. The prepolymer, in a solid form (e.g., pellets or powder), is heated to a temperature below its melting point but above its glass transition temperature under a vacuum or an inert gas flow. This process removes reaction byproducts, such as water, driving the polymerization reaction further to completion.
Optimizing these processes is crucial for controlling the final properties of the this compound-based polymers, such as their molecular weight distribution, crystallinity, and mechanical strength. google.com
Role of this compound as a Chain Extender and Cross-linking Agentfraunhofer.de
In addition to its role as a primary monomer, this compound can also function as a chain extender and a cross-linking agent in polymer synthesis.
As a chain extender , this compound is added to a prepolymer (e.g., a polyurethane or polyester (B1180765) prepolymer with isocyanate or acid end-groups) to increase the polymer chain length and, consequently, the molecular weight. rsc.orgcarbodiimide.com The difunctional nature of this compound allows it to link two prepolymer chains together. This is a common practice in the production of polyurethane elastomers, where the chain extender helps to build the hard segment domains, which contribute to the material's strength and elasticity. rsc.orgmyu-group.co.jp
While this compound is primarily a difunctional molecule, the potential for side reactions or the presence of impurities could lead to some degree of cross-linking . True cross-linking, however, is typically achieved by using agents with a functionality greater than two. For instance, in polyurethane systems, a triol or a triamine could be used as a cross-linking agent to create a three-dimensional network structure, which enhances the material's thermal and mechanical stability. google.com The structure of the cross-linking agent has a significant impact on the final properties of the polymer network. myu-group.co.jp
Structure-Property Relationships in this compound-based Polymeric Materialstudelft.nlunibo.it
The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. mdpi.comrsc.orgnih.gov In polymers derived from this compound, several structural factors influence the final material characteristics.
The asymmetric nature of the this compound monomer is a key determinant of polymer properties. The methyl side group disrupts the symmetry of the polymer chain, which can hinder close packing and reduce crystallinity. This often leads to more amorphous polymers with lower melting points and potentially higher transparency compared to polymers made from symmetric diamines like 1,4-butanediamine.
The flexibility of the polymer chain, influenced by the number of methylene (B1212753) units in both the diamine and the diacid comonomer, also plays a crucial role. Longer, more flexible chains generally lead to lower glass transition temperatures and melting points. researchgate.net
Furthermore, the presence and density of hydrogen bonds between amide or urea groups significantly affect the mechanical properties and thermal stability of the polymers. rtprototype.com Strong intermolecular hydrogen bonding leads to higher strength, stiffness, and melting points. The irregular structure resulting from this compound can affect the efficiency of this hydrogen bonding.
The following table provides a conceptual overview of how the structural features of this compound can influence polymer properties.
By understanding these structure-property relationships, scientists can strategically design and synthesize this compound-based polymers with tailored properties for specific advanced material applications.
Research into Applications in Coatings, Adhesives, and Functionalized Materials
This compound (1,3-BDA), also commercially known as 1,3-BAC, has emerged as a versatile building block in polymer science, leading to significant research into its applications in high-performance coatings, adhesives, and novel functionalized materials. mgc.co.jpontosight.ai Its unique molecular structure, featuring a butane (B89635) backbone with primary amine groups at the 1 and 3 positions, imparts a distinct combination of properties such as rapid curing, high reactivity, and the ability to enhance the mechanical and thermal characteristics of polymers. mgc.co.jp Researchers have explored its use as a curing agent for epoxy resins, a chain extender in polyurethanes, and a key component in the synthesis of specialized functional materials. mgc.co.jpepo.orgmdpi.com
Role in Epoxy-Based Coatings
In the field of protective and decorative coatings, this compound is primarily investigated and utilized as a highly effective curing agent for epoxy resins. mgc.co.jpontosight.ai Its properties contribute to the development of coatings with superior durability, appearance, and application efficiency.
Detailed Research Findings: Research has demonstrated that this compound's performance as an epoxy curing agent stems from several key attributes. As a cycloaliphatic diamine, its cured products exhibit high transparency and excellent weather resistance, showing minimal yellowing upon exposure to UV light. mgc.co.jp This makes it suitable for applications where aesthetic stability is crucial, such as clear topcoats and marble coatings. mgc.co.jp
One of the most significant findings is its fast curing profile, even at low temperatures and high humidity. mgc.co.jp This characteristic is particularly valuable for applications in challenging environmental conditions, such as flooring installations during winter or in rainy seasons, as it helps prevent common construction defects like water spotting and amine blush. mgc.co.jp The rapid cure speed also accelerates production cycles in applications like composite materials manufactured via High-Pressure Resin Transfer Molding (HP-RTM). mgc.co.jp
Compared to other cycloaliphatic amines, this compound possesses a lower molecular weight and a lower active hydrogen equivalent. This allows for a reduction in the amount of curing agent required in a formulation by up to 20%, offering potential cost savings. mgc.co.jp Its low viscosity further enhances formulations by improving flow and handling. mgc.co.jp Patents also describe the synthesis of epoxy curing agents by reacting amine compounds like butanediamine with phenolic compounds, resulting in products with low viscosity, good fluidity, and stability for long-term storage. google.com
The tables below summarize the key properties and performance advantages of this compound in epoxy coating formulations based on research and technical data.
Table 1: Curing and Physical Properties of this compound in Epoxy Systems
| Property | Observation/Finding | Source |
|---|---|---|
| Curing Speed | Fast curing, even at low temperatures and high humidity. | mgc.co.jp |
| Viscosity | Low viscosity, which improves handling and fluidity of the formulation. | mgc.co.jp |
| Active Hydrogen Equivalent | Lower than typical cycloaliphatic amines, allowing for reduced usage. | mgc.co.jp |
| Low-Temperature Performance | Does not freeze at low temperatures, simplifying wintertime application processes. | mgc.co.jp |
Table 2: Performance Characteristics of Coatings Cured with this compound
| Performance Characteristic | Detailed Finding | Application Relevance | Source |
|---|---|---|---|
| Weather Resistance (UV) | Cured product shows little yellowing when exposed to UV light. | Outdoor coatings, decorative sealants, flooring. | mgc.co.jp |
| Hardness & Tg | Imparts high hardness and a high glass transition temperature (Tg). | Marble coatings, composite materials, protective flooring. | mgc.co.jp |
| Appearance | Provides high transparency and good resistance to water spotting and amine blush. | Flooring, decorative coatings, sealants. | mgc.co.jp |
| Adhesion | Amidoamines, a class of curing agents related to diamines, exhibit very good adhesion, particularly to concrete. | Industrial and garage flooring. |
Formulation of High-Performance Adhesives
The application of this compound and its derivatives extends to the formulation of high-performance adhesives. ontosight.ai The same properties that make it an effective curing agent for coatings—such as strong adhesion and robust mechanical properties—are beneficial in bonding applications.
Detailed Research Findings: While direct research on this compound in specific adhesive formulations is less detailed in public literature compared to its role in coatings, its derivatives and related diamines are frequently cited. N,N,N',N'-Tetramethyl-1,4-diaminobutane, a related compound, is noted for its use in high-performance adhesives, where it provides superior bonding strength and resistance to environmental factors. chemimpex.com Generally, diamines are key components in two-part epoxy and polyurethane adhesive systems. ontosight.aiscribd.com In polyurethane adhesives, diamines function as chain extenders, reacting with isocyanate prepolymers to build molecular weight and create strong, often flexible, urea linkages within the polymer backbone. googleapis.comgoogle.com This reaction is crucial for developing the final mechanical properties of the adhesive. google.com Patents related to polyurethane adhesive compositions list butanediamine as a potential amine extender compound. scribd.comgoogle.com
Development of Functionalized Materials
Beyond coatings and adhesives, this compound is a valuable monomer for creating a variety of functionalized materials, where its reactive amine groups are used to introduce specific properties or to build new polymer architectures.
Detailed Research Findings:
Polymer Synthesis: this compound serves as a chain extender in the synthesis of polyurethanes and polyurethane ureas. googleapis.comgoogle.com Chain extenders are low molecular weight diols or diamines that connect polymer chains, forming the "hard segments" which impart mechanical strength and thermal stability. googleapis.comgoogle.com Research on polyurethane dispersions (PUDs), which are used in eco-friendly water-based coatings and adhesives, has investigated the use of various diamines, including diaminobutane, to control polymer properties. researchgate.netgoogleapis.com Studies have shown that replacing diols with primary diamines like 1,4-butanediamine (BDA) as chain extenders can introduce urea groups that significantly improve the mechanical properties of linear biodegradable polyurethanes, although it can also lead to crosslinking. rsc.org
Surface Modification and Biomaterials: Research has demonstrated the use of 1,4-diaminobutane (B46682) for the functionalization of biomaterials. In one study, it was used as a cross-linking agent to coat hydrophobic carbon nonwovens with a hydrophilic hyaluronic acid layer. mdpi.com This process, involving the formation of amide bonds between the carboxyl groups of hyaluronic acid and the amine groups of the diaminobutane, aimed to improve the biocompatibility of the carbon material for potential use in medical applications. mdpi.com In another study, oligomers of poly-3-hydroxybutyrate (PHB) were prepared through aminolysis with 1,4-diaminobutane to create polymer-oligomer blends with improved hydrophilicity and biocompatibility. chimicatechnoacta.ru
Advanced Materials: The structural versatility of butanediamine makes it a candidate for creating novel materials. Butanediammonium salts have been investigated as additives to enhance the functional and operational stability of perovskite materials used in solar cells. nih.gov Furthermore, research into novel branched polyamines has utilized a 1,4-butanediamine core (specifically DAB-Am-4) as a starting point for synthesizing more complex, functionalized molecules. scirp.org
Catalytic Roles and Applications of 1,3 Butanediamine Systems
1,3-Butanediamine as a Constituent of Catalyst or Co-catalyst Systems
This compound and its derivatives are integral components in various catalyst and co-catalyst systems, demonstrating utility across industrial and research applications. A prominent example is N,N,N',N'-tetramethyl-1,3-butanediamine (TMBDA), a tetramethylated derivative of this compound. TMBDA is recognized for its use as a catalyst, particularly in the production of polyurethane foams and epoxy resins. google.comnih.gov In polyurethane manufacturing, amine catalysts are crucial for managing the gelling and foaming reactions that create the foam structure. americanchemistry.com TMBDA, often in combination with other components like quaternary ammonium (B1175870) salts, helps to achieve desired foam characteristics such as rise time and tack-free time. google.com
Diamine ligands, including the this compound backbone, are also pivotal in copper-catalyzed cross-coupling reactions. The development of diamine-based ligand systems has enabled these reactions to proceed under much milder conditions, using catalytic amounts of copper, which has significantly broadened their applicability in synthesizing pharmaceuticals and other complex molecules. nih.gov Furthermore, diamines can serve as building blocks for more complex molecules and polymers, such as polyamides and polyureas. ontosight.aiontosight.ai
Catalysis in Diverse Organic Transformations
The structural features of this compound lend themselves to a variety of catalytic applications in organic synthesis, from hydrogenation and polymerization to photocatalysis.
Mechanistic Studies of Hydrogenation Catalysis with Diamine Systems
Diamine ligands are central to some of the most effective catalysts for asymmetric hydrogenation, particularly ruthenium-based systems. The mechanism by which these catalysts operate is a subject of detailed study and can generally be classified into two main types: inner-sphere and outer-sphere mechanisms.
In an inner-sphere mechanism , the substrate directly coordinates with the metal center before the hydrogenation occurs. ajchem-b.com In contrast, outer-sphere mechanisms involve the transfer of hydrogen from the catalyst to the substrate without direct bonding between the substrate and the metal. ajchem-b.comwikipedia.org The renowned BINAP-Ru-diamine system, often used for the hydrogenation of ketones, is a prime example of a catalyst that operates through an outer-sphere pathway. ajchem-b.comwikipedia.org In this system, the catalyst features three key ligand types: a diphosphine (like BINAP) that provides asymmetry, hydrides that are transferred to the substrate, and a diamine that interacts with the substrate through the second coordination sphere. wikipedia.org
Computational and experimental studies on catalysts like [RuX2(diphosphine)(1,2-diamine)] have refined this understanding. acs.org It is proposed that the reaction does not proceed through a simple six-membered pericyclic transition state. Instead, a hydride is transferred in an outer-sphere manner to create an ion-pair, and this step is both rate-determining and enantio-determining. acs.org The presence of a base can significantly accelerate the reaction by deprotonating the diamine ligand, generating a highly active catalytic species. rsc.orgualberta.ca
Table 1: Comparison of Proposed Hydrogenation Mechanisms with Diamine Systems
| Mechanism Type | Substrate-Metal Interaction | Key Feature | Example System | Citation |
| Inner-Sphere | Direct coordination to the metal center | Hydrogenation proceeds via unsaturated or dihydride pathways. | Rhodium complexes | ajchem-b.comwikipedia.org |
| Outer-Sphere | Interaction with ligands, no direct metal bonding | Involves heterolytic dihydrogen cleavage; often termed "metal-ligand bifunctional" catalysis. | BINAP-Ru-diamine system | ajchem-b.comwikipedia.orgacs.org |
Investigations into Polymerization Catalysis Mediated by this compound Complexes
This compound and other diamines are important monomers in the synthesis of polymers like polyamides. researchgate.net For instance, diamines such as 1,4-diaminobutane (B46682) (putrescine) are used with adipic acid to produce nylon 46 through polymerization. researchgate.net While direct catalysis by a simple this compound complex in large-scale polymerization is less common, derivatives and related systems show significant catalytic activity.
In the polymerization of 1,3-butadiene, catalyst systems containing cobalt (Co) or nickel (Ni) complexes with diamine-like ligands (specifically, 6,6'-dihydroxy-2,2'-bipyridine) have demonstrated high catalytic activity. rsc.org The nature of the ligands and co-catalysts profoundly influences the microstructure of the resulting polybutadiene, directing it towards either 1,4-cis or 1,2-iso structures. rsc.org Schiff-base complexes, which can be synthesized from diamines like 1,3-diaminopropane (B46017), are also used as control agents in the radical polymerization of monomers such as vinyl acetate (B1210297). researchgate.net
Photocatalytic Cyclizations and Related Processes
Recent research has highlighted the role of diamine derivatives in photocatalysis. A novel photocatalytic cascade reaction has been developed for transforming diketimines into 1,3-dinitrogen heterocycles, such as hydropyrimidines and diazepanes. rsc.org This process can utilize diimines derived from 1,3-propanediamine and 1,4-butanediamine. rsc.org The reaction is notable for its atom economy, where a tertiary amine acts as both a sacrificial electron donor and a source for a methylene (B1212753) bridge in the final heterocyclic product. rsc.org
Visible-light-mediated photocatalysis has also been employed for the three-component synthesis of 1,3-diamines from imines and dehydroalanine (B155165) derivatives. acs.orgresearchgate.net This method proceeds through the nucleophilic addition of a photocatalytically generated α-amino radical to an electron-deficient alkene, yielding 1,3-diamines with high efficiency and diastereoselectivity under mild conditions. acs.orgresearchgate.net
Table 2: Examples of Photocatalytic Reactions Involving Diamine Systems
| Reaction Type | Reactants | Diamine Component | Product | Catalyst System | Citation |
| Cascade Cyclization | Diketimines, Tertiary Amine | Diimine from 1,3-propanediamine or 1,4-butanediamine | Hydropyrimidines, Diazepanes | Iridium-based photocatalyst | rsc.org |
| Umpolung Synthesis | Aldehydes, Primary Amines, Dehydroalanine derivatives | Product is a 1,3-diamine | 1,3-Diamine | Visible-light photocatalyst | acs.orgresearchgate.net |
Enzyme Immobilization Methodologies Using Diamine Linkers in Biotechnology
In biotechnology, immobilizing enzymes on solid supports is a critical technique for enhancing their stability, reusability, and utility in industrial processes. mdpi.com Diamines, including this compound and its analogues, can function as effective linkers or spacers in this process. mdpi.com
One common method involves using supports with epoxy groups, such as macroporous acrylic resins. These epoxy groups can react with nucleophiles on the enzyme surface, like lysine (B10760008) residues, to form a covalent bond. csir.co.za However, to improve immobilization efficiency and provide greater stability through multi-point attachment, the support surface is often modified. Diamines are used to "dope" or functionalize the surface by reacting with some of the epoxy groups. mdpi.com This introduces a flexible spacer arm between the support and the enzyme, which can increase the enzyme's accessible orientation space and enhance the stability of its binding. mdpi.com
The process often involves bifunctional cross-linkers like glutaraldehyde, which can react with amine groups on both the enzyme surface and the diamine-modified support to create a stable, cross-linked structure. csir.co.zae-asct.org The choice of diamine linker, including its length and flexibility, can significantly affect the surface properties of the support and the resulting activity of the immobilized enzyme. mdpi.com
Rational Ligand Design for Enhanced Catalytic Performance
The performance of a metal-based catalyst is highly dependent on the structure of its ligands. Rational ligand design involves the strategic modification of ligand structures to improve a catalyst's activity, selectivity, or stability. biorxiv.org Diamines are a key target for such design efforts due to their widespread use in catalysis. researchgate.net
For ruthenium-based hydrogenation catalysts, the design of both the diamine and phosphine (B1218219) ligands is crucial for achieving high enantioselectivity. rsc.org Modular approaches allow for the synthesis of a wide array of catalysts by combining different diamine and phosphinite ligand modules, enabling the fine-tuning of the catalyst for specific substrates. rsc.org Inspired by the success of Noyori's Ru(II)-bisphosphine-diamine catalysts, new cooperative systems are being developed, such as those combining chiral N-heterocyclic carbenes (NHCs) with chiral diamine ligands. acs.org These novel Ru(II)-NHC-diamine complexes have shown versatility in the asymmetric hydrogenation of various ketones and heterocycles. acs.org
Computational methods, such as Density Functional Theory (DFT), play a significant role in rational ligand design. researchgate.net These tools allow researchers to model reaction pathways, analyze transition state energies, and predict how modifications to a diamine ligand—such as altering steric bulk or electronic properties—will affect catalytic outcomes. acs.orgresearchgate.net This predictive power accelerates the development of more efficient and selective catalysts for a wide range of chemical transformations. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural analysis of 1,3-butanediamine. These methods probe the vibrational modes of the molecule, offering a fingerprint of its functional groups and conformational isomers.
Due to the flexibility of the butyl chain, this compound can exist in various conformations. The analysis of vibrational spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the identification of the most stable conformers in different phases (gas, liquid, solid). For analogous short-chain diamines like 1,3-diaminopropane (B46017), studies have revealed a complex mixture of conformers, with their relative populations influenced by intra- and intermolecular hydrogen bonding.
Key vibrational modes for this compound include N-H stretching, C-H stretching, NH2 scissoring, CH2 wagging and twisting, and C-N stretching. The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, are particularly sensitive to hydrogen bonding. In the liquid state, these bands are often broad due to intermolecular interactions. In contrast, the gas-phase spectrum would show sharper bands corresponding to free N-H groups.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |
|---|---|---|---|
| N-H stretching | 3300 - 3500 | Strong, broad | Medium |
| C-H stretching | 2850 - 3000 | Medium to Strong | Strong |
| NH₂ scissoring | 1590 - 1650 | Medium to Strong | Weak |
| CH₂ wagging/twisting | 1250 - 1470 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, as well as the amine (NH₂) protons. The chemical shifts and coupling patterns are key to assigning these signals. For instance, the methyl group protons would appear as a doublet due to coupling with the adjacent methine proton. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain. A ¹³C NMR spectrum of this compound in DMSO-d₆ has been reported, confirming the presence of these four signals. spectrabase.com The chemical shifts provide information about the electronic environment of each carbon. For example, the carbons bonded to the nitrogen atoms (C1 and C3) are expected to be deshielded and appear at a higher chemical shift compared to the other carbons.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environments. For primary aliphatic amines, the ¹⁵N chemical shifts typically fall within a range of 0 to 60 ppm. science-and-fun.de For this compound, two distinct ¹⁵N signals would be expected, corresponding to the two non-equivalent nitrogen atoms. The chemical shifts can be influenced by solvent and pH.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₂ | ~2.5 - 2.8 | ~40 - 45 |
| C2-H₂ | ~1.4 - 1.7 | ~35 - 40 |
| C3-H | ~2.8 - 3.1 | ~45 - 50 |
| C4-H₃ | ~1.0 - 1.2 | ~20 - 25 |
| N1-H₂ | Variable (broad) | - |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
2D NMR techniques are crucial for establishing the connectivity between atoms and for conformational analysis.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this compound, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the carbon backbone connectivity. bmrb.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum of this compound would show cross-peaks connecting the ¹H and ¹³C signals for each C-H bond (C1-H, C2-H, C3-H, and C4-H), allowing for the definitive assignment of the carbon and proton spectra. bmrb.io
One-Dimensional (1H, 13C, 15N) NMR Applications
Mass Spectrometry (e.g., GC-MS) for Compound Identification and Purity Assessment
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then fragmented and detected by mass spectrometry.
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (88.15 g/mol ). nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and loss of small neutral molecules. For this compound, characteristic fragment ions would be expected from the loss of a methyl group, an ethyl group, or through cleavage of the C-C bond between C2 and C3. The base peak in the mass spectrum of this compound is observed at m/z 44, which likely corresponds to the [CH₃CHNH₂]⁺ fragment. nih.gov
GC-MS is also highly effective for assessing the purity of a this compound sample by detecting and identifying any volatile impurities.
Table 3: Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 88 | [M]⁺ |
| 73 | [M - CH₃]⁺ |
| 71 | [M - NH₃]⁺ |
| 56 | [C₃H₆N]⁺ |
Chromatographic Techniques (e.g., HPLC, TLC) for Separation, Purity Analysis, and Reaction Monitoring
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of this compound. Since simple aliphatic amines lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is often employed for sensitive detection. Common derivatizing agents include dansyl chloride and o-phthalaldehyde (B127526) (OPA). Reversed-phase HPLC with a C18 column is a common method for separating such derivatives. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. HPLC is particularly useful for separating isomeric diamines. researchgate.netmtc-usa.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the qualitative analysis of this compound. It is often used to monitor the progress of a reaction or to quickly assess the purity of a sample. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of a polar and a non-polar solvent serves as the mobile phase (eluent). wvu.eduumass.edu For amines, a common eluent system is a mixture of chloroform, methanol, and ammonia (B1221849). The spots can be visualized using a variety of staining agents, such as ninhydrin, which reacts with primary amines to produce a colored spot. chemistryhall.com The retention factor (Rf) value is characteristic of the compound in a given solvent system.
X-ray Diffraction and Crystallography for Solid-State Structural Determination
X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most powerful techniques for determining the precise three-dimensional structure of a compound in the solid state. For this compound, this would involve the formation of a suitable crystal, which can be challenging for a low-melting liquid.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Diaminopropane |
| 1,4-Diaminobutane (B46682) |
| Butane-2,3-diamine (B3053815) |
| N,N,N',N'-tetramethyl-1,3-butanediamine |
| Dansyl chloride |
| o-Phthalaldehyde |
Thermal Analysis Techniques for Material Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition profile, and phase transitions of materials.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data provides valuable information regarding the thermal stability, decomposition temperatures, and composition of the material. A TGA curve plots the mass percentage of the sample against temperature. The onset temperature of mass loss is a key indicator of the material's thermal stability.
While specific TGA data for pure this compound is not extensively available in peer-reviewed literature, studies on polymers synthesized using its isomer, 1,4-diaminobutane (putrescine), provide insight into how diamines influence the thermal properties of resulting materials. For instance, the thermal stability of polyamides is directly related to the structure of their constituent diamine and diacid monomers.
Another study on the thermolysis of transition metal nitrate (B79036) complexes with 1,4-diaminobutane found that the thermal stability of the complexes followed the order Mn < Cu < Ni < Zn. nih.gov The decomposition process was also observed to be faster in an air atmosphere compared to an inert nitrogen atmosphere, indicating an oxidative degradation mechanism. nih.gov
Table 1: TGA Decomposition Data for Polyamides Synthesized with 1,4-Diaminobutane and Terephthaloyl Chloride This table presents data for polymers made with an isomer of this compound to illustrate typical findings.
| Polymer Composition (molar ratio) | Decomposition Step 1 Onset (°C) | Decomposition Step 2 Onset (°C) | Weight Loss at 600°C (%) | Reference |
|---|---|---|---|---|
| 100% p-phenylene diamine | ~560 | - | 34 | sapub.org |
| 20% 1,4-diaminobutane / 80% p-phenylene diamine | ~270 | ~400-450 | >34 | sapub.org |
| 40% 1,4-diaminobutane / 60% p-phenylene diamine | ~270 | ~400-450 | >34 | sapub.org |
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting (T'm'), crystallization (T'c'), and glass transitions (T'g'). hitachi-hightech.comresearchgate.net These transitions appear as peaks or steps in the DSC thermogram, providing critical information about the material's physical state and morphology. hitachi-hightech.com
Published DSC data specifically for this compound is scarce. However, the application of DSC is well-documented for polymers derived from related diamines. For copolyamides derived from 1,4-butanediamine and mixtures of glutaric and azelaic acids, DSC analyses revealed complex melting behaviors. acs.org The melting temperature of these polyamides, a key property for processing, was found to be in the range of 220–244 °C, while glass transition temperatures were observed between 50–71 °C. acs.org
In another study, semiaromatic polyamides synthesized from aromatic diamines and aliphatic dicarboxylic acids showed high glass transition temperatures (up to 158 °C) and distinct melting points (e.g., 288 °C), which are desirable properties for melt-processing. diva-portal.org The DSC curves are crucial for establishing structure-property relationships, showing how monomer choice influences the crystalline nature and processing window of polymers. hitachi-hightech.comacs.org For example, fully bio-based polyamides containing 1,4-diaminobutane were found to be amorphous, exhibiting only a glass transition between 93°C and 122°C without a melting point. researchgate.net
Table 2: Thermal Transition Data for Polyamides Containing Diamine Moieties This table presents data for polymers made with isomers or related structures to this compound to illustrate typical DSC findings.
| Polymer System | Glass Transition Temp. (T'g', °C) | Melting Temp. (T'm', °C) | Reference |
|---|---|---|---|
| Copolyamide of 1,4-diaminobutane, glutaric acid, and azelaic acid | 50 - 71 | 220 - 244 | acs.org |
| Furan-based polyamide with 1,4-diaminobutane | 93 - 122 | Amorphous (No T'm') | researchgate.net |
| Semiaromatic polyamide (2PO) | 158 | 288 | diva-portal.org |
| Poly(ester amide amide) from 1,4-diaminobutane derivative | -23 - 0 | 90 - 97 | stanford.edu |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Other Specialized Analytical Methods
Beyond thermal analysis, a range of other specialized techniques provide deeper insights into the atomic and molecular characteristics of materials.
Atomic Absorption Spectroscopy (AAS) : This technique is used for quantitative determination of specific chemical elements. It measures the absorption of optical radiation by free atoms in the gaseous state. ilo.org In the context of this compound, AAS would not be used to analyze the diamine itself but would be highly relevant for characterizing metal complexes formed with it. For example, in the synthesis of Schiff base complexes derived from 2,3-diamino butane (an isomer of this compound), atomic absorption was used to determine the metal content of the final Co(II), Ni(II), and Cu(II) complexes, confirming their stoichiometry. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), this spectroscopic technique is uniquely suited for studying chemical species that have one or more unpaired electrons. acs.orgresearchgate.net It provides detailed information about the electronic structure and environment of paramagnetic centers, such as organic radicals or many transition metal ions. researchgate.net this compound itself is not paramagnetic. However, it can act as a ligand, forming complexes with paramagnetic metal ions like Cu(II) or Ni(I). EPR spectroscopy is a powerful tool for characterizing these complexes. For example, studies on Ni(I) complexes with α-diimine ligands, which are structurally related to those that could be formed from this compound, have used EPR to identify the paramagnetic nickel species that are precursors to catalytically active sites in polymerization and hydrogenation reactions. nih.gov Similarly, EPR studies of Cu(II) complexes with various amine ligands provide detailed insights into the coordination geometry and metal-ligand bonding parameters. hitachi-hightech.comresearchgate.net
Positron Annihilation Lifetime Spectroscopy (PALS) : PALS is a non-destructive analytical technique that provides information on the size, distribution, and fraction of free-volume holes at the atomic and nanoscale in materials. vietnamjournal.ruacs.org It works by measuring the lifetime of positrons injected into a sample; positrons can form a bound state with an electron, called positronium (Ps), which tends to localize in low-electron-density regions like free-volume holes. vietnamjournal.ru The lifetime of the ortho-positronium (o-Ps) component is directly correlated with the size of these holes. researchgate.net While no PALS studies on this compound were found, the technique has been successfully applied to investigate the microstructure of amine-cured epoxy polymers and other diamine-containing systems. researchgate.net These studies demonstrate that PALS can uniquely probe the free volume of polymers, which is crucial for understanding their mechanical and transport properties. researchgate.netnih.gov Research on charge-transfer complexes derived from diamines has also shown that PALS parameters are sensitive to the structure and electronic configuration of the complexes, making it a useful probe for their formation.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to investigating the electronic characteristics of 1,3-Butanediamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure and predict its reactivity.
Detailed research on analogous diamines, such as 1,3-diaminopropane (B46017) and 1,4-diaminobutane (B46682), demonstrates the utility of these computational approaches. selcuk.edu.truc.ptresearchgate.net For instance, DFT calculations using functionals like B3LYP and mPW1PW with various basis sets (e.g., 6-31G*, 6-311G(d,p)) have been successfully used to determine optimized geometrical parameters and vibrational frequencies for these related molecules. selcuk.edu.truc.ptresearchgate.net These studies show excellent agreement between calculated and experimental spectroscopic data (Raman, FTIR, INS), confirming the accuracy of the theoretical models. selcuk.edu.truc.ptresearchgate.net The inclusion of electron correlation in methods like B3LYP is crucial for this agreement. selcuk.edu.tr
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations extend the investigation from static structures to dynamic systems, allowing for the exploration of conformational landscapes and reaction dynamics over time.
This compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.
A comprehensive conformational analysis of the closely related 1,3-diaminopropane using DFT revealed a complex potential energy surface with multiple stable geometries. uc.ptstfc.ac.uk For the isolated molecule in the gas phase, conformers labeled GGG'G and TG'GG' were found to be the most stable. stfc.ac.uk However, the relative populations of different conformers were found to be very similar, indicating that the experimental spectra reflect a mixture of species. uc.ptresearchgate.net The stability is governed by a delicate balance of intramolecular effects, including steric hindrance, hydrogen bonding, and hyperconjugative interactions. uc.pt
The environment also plays a critical role. Calculations considering solvent effects (using models like SCRF-PCM) showed that in aqueous solutions, more extended conformers like TTTT, TGTT, and TTTG become predominant for 1,3-diaminopropane. stfc.ac.uk Given the structural similarity, a comparable energetic profile with multiple low-energy conformers coexisting in equilibrium is expected for this compound, with the conformational preferences being highly sensitive to the surrounding medium.
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
For example, computational investigations of the Michael reaction catalyzed by Nickel(II)-diamine complexes have used DFT to explore multiple potential reaction pathways. acs.orgacs.orgnih.gov These studies identify the lowest-energy transition states, which determine the reaction's rate and stereoselectivity. acs.orgacs.orgnih.gov The analysis can reveal how the diamine ligand coordinates to the metal center and influences the approach of the reactants. nih.gov
Similarly, DFT studies on the mechanism of CO2 capture by diamines like 1,4-butanediamine have systematically explored the reaction paths. doi.org Such studies reveal that intramolecular proton transfer is often the key step influencing the absorption rate and that the zwitterion mechanism is the dominant pathway. doi.org These computational approaches provide a molecular-level understanding of reaction dynamics, allowing for the prediction of how this compound would behave as a ligand or reactant under various conditions.
Conformational Analysis and Energetic Profiling of this compound
Prediction of Molecular Properties (e.g., Dipole Moment, Electronegativity, Electron Affinities)
Computational methods can predict a wide range of molecular properties for this compound, offering valuable data where experimental measurements may be unavailable. Properties calculated using methods like the Joback and Crippen methods, as well as those from PubChem's computational tools, provide useful estimations. chemeo.comnih.govnih.govchemeo.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
|---|---|---|
| Molecular Weight | 88.15 g/mol | PubChem nih.gov |
| XLogP3-AA | -0.9 | PubChem nih.gov |
| Monoisotopic Mass | 88.100048391 Da | PubChem nih.gov |
| Polar Surface Area | 52 Ų | PubChem nih.gov |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 113.26 kJ/mol | Joback Method chemeo.comchemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -63.59 kJ/mol | Joback Method chemeo.comchemeo.com |
| Normal Boiling Point (Tboil) | 435.54 K | Joback Method chemeo.comchemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | -0.318 | Crippen Method chemeo.comchemeo.com |
More advanced quantum mechanical methods like DFT can be used to calculate electronic properties with higher accuracy. For the related 1,4-diaminobutane, properties such as dipole moment, electronegativity, and electron affinities have been calculated using DFT approximations. selcuk.edu.trresearchgate.net
Dipole Moment: This value indicates the polarity of the molecule, which influences its solubility and intermolecular interactions.
Electronegativity (EN): Defined as the tendency of an atom in a molecule to attract bonding electron density, EN helps predict the polarity of covalent bonds. unizin.org A greater difference in electronegativity between bonded atoms leads to a more polar bond. ibchem.com
Electron Affinity (EA): This is the energy change that occurs when an electron is added to a neutral gaseous atom. libretexts.orguni-siegen.de A more negative EA value signifies a higher affinity for electrons. libretexts.org Generally, the first electron affinity is an exothermic process. savemyexams.com
These predicted properties are crucial for understanding the chemical behavior and potential applications of this compound.
Theoretical Frameworks for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Theoretical and computational frameworks are essential for developing these relationships, especially for predicting the properties of new, unsynthesized molecules.
The foundation of computational SAR is the identification of molecular descriptors that quantify various aspects of a molecule's structure. These can include topological, geometric, and electronic descriptors. Once calculated, these descriptors are used to build a mathematical model (e.g., a regression or classification model) that links them to an observed activity. ljmu.ac.uk
For diamines, SAR studies often focus on how structural modifications affect their interaction with biological targets. meduniwien.ac.at For example, in a series of diamine compounds, one might investigate how varying the length of the carbon chain between the amino groups affects binding affinity to a specific receptor. meduniwien.ac.at Computational methods can model these interactions, calculating binding energies and identifying key intermolecular forces (like hydrogen bonds or electrostatic interactions) that stabilize the complex.
While specific SAR studies focused solely on this compound are not prominent in the literature, the theoretical framework is well-established. By studying a series of related compounds, researchers can develop models to predict activities such as enzyme inhibition or receptor binding. nih.gov For instance, SAR studies on inhibitors for the enzyme CD73 have successfully used computational modeling to understand how substitutions on a core structure enhance inhibitory potency. nih.gov Such an approach could be applied to derivatives of this compound to guide the design of new molecules with desired chemical or biological functions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-diaminopropane |
| 1,4-diaminobutane |
| Carbon dioxide |
Biochemical Research Perspectives Methodological and Mechanistic Focus
1,3-Butanediamine as a Synthetic Scaffold for Biologically Relevant Molecules
In medicinal chemistry and drug discovery, the concept of a molecular scaffold is central to the design of new therapeutic agents. A scaffold is a core chemical structure upon which various functional groups can be systematically added to create a library of related compounds. This approach allows researchers to explore a wide region of "chemical space" to identify molecules with potent and selective biological activity. acs.org The this compound framework, with its flexible four-carbon chain and two reactive amine groups, serves as a versatile and valuable synthetic scaffold.
The utility of this scaffold lies in the ability of its two amine groups to be functionalized, leading to the synthesis of more complex molecules. For instance, derivatives such as N-(2,6-Xylyl)-1,3-butanediamine have been synthesized for various chemical applications, including as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai Similarly, the synthesis of molecules like N3,N3-diethyl-N1-(1H-indazol-3-yl)-1,3-butanediamine highlights its role in creating compounds with potential biological activities, leveraging the known inhibitory effects of indazole derivatives against certain enzymes and receptors. ontosight.ai
Research has demonstrated the use of related butanediamines in multicomponent reactions to efficiently assemble complex heterocyclic systems. In one approach, 1,4-diaminobutane (B46682) (putrescine) was used as a spacer to symmetrically link two thiadiazinane pharmacophores, which are structural units known for their biological relevance. researchgate.net Another study utilized 1,4-butanediamine in a pseudo-five-component reaction to build symmetrical frameworks containing two pyrrole (B145914) units, a structure of interest for drug discovery programs targeting symmetrical proteins like HIV protease. beilstein-journals.org These examples, while using the 1,4-isomer, illustrate the synthetic principle that is directly applicable to this compound: using the diamine as a linker or core to build larger, druglike molecules with defined three-dimensional arrangements of functional groups.
Investigations into Molecular Interactions with Biological Targets
The biological effect of a molecule is determined by its ability to bind to specific biological targets, such as enzymes or receptors, and modulate their function. The derivatives of this compound exert their effects through a combination of non-covalent interactions with these macromolecules. The fundamental mechanisms governing this binding include hydrogen bonding, electrostatic interactions, and π-π stacking. ontosight.ai The amine groups in the butanediamine structure can be protonated at physiological pH, allowing them to form strong electrostatic interactions and hydrogen bonds with negatively charged or polar amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket.
An important concept in molecular recognition is "induced fit," where the binding of a ligand induces a conformational change in the enzyme or receptor, leading to a tighter and more specific interaction. mdpi.com This dynamic adjustment is crucial for the function of many biological systems.
Research into polyamine derivatives demonstrates their potential as potent enzyme inhibitors. For example, N-(2,3-butadienyl)-1,4-butanediamine derivatives have been identified as potent irreversible inactivators of mammalian polyamine oxidase. acs.org In such cases, the butanediamine portion of the molecule acts as a recognition element, guiding the inhibitor to the active site of the enzyme. Once positioned, the reactive butadienyl group can form a covalent bond with an amino acid residue in the active site, leading to permanent inactivation of the enzyme. This mechanism-based inhibition is a powerful strategy in drug design. While this specific example uses a 1,4-butanediamine backbone, the principle of using the diamine structure for target recognition and positioning of a reactive group is directly transferable to this compound derivatives.
Polyamines, including butanediamines, are known to interact with nucleic acids like DNA. google.com At physiological pH, the amine groups are protonated, resulting in polycations that are electrostatically attracted to the negatively charged phosphate (B84403) backbone of DNA. rsc.orgnih.gov This fundamental interaction allows diamine derivatives to be developed as molecular probes to study DNA structure and function.
High-resolution crystal structures of the related diamine putrescine (1,4-butanediamine) in complex with Z-DNA provide a detailed mechanistic understanding of these interactions. iucr.org The study revealed that the nitrogen atoms of the diamine can form direct hydrogen bonds with guanine (B1146940) bases of different DNA molecules. Furthermore, the complex is stabilized by water-mediated hydrogen bonds involving cytosine, guanine, and phosphate acceptors. iucr.org These specific, ordered interactions demonstrate how a simple diamine can bind within the grooves of DNA or mediate intermolecular contacts.
The interaction is not limited to simple electrostatic binding. More complex derivatives can be designed to bind to DNA through intercalation, where a flat, aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. A Co(III) salen complex featuring a N,N′-dipyridoxyl(1,4-butanediamine) ligand was shown to interact with calf thymus DNA via this intercalative mode. capes.gov.brresearchgate.net Such interactions can be monitored using spectroscopic techniques and can cause structural changes in the DNA, which can be detected by gel electrophoresis. capes.gov.br
Mechanisms of Enzyme and Receptor Binding
Biotechnological Applications and Methodologies Involving this compound Derivatives
Metabolic engineering offers a sustainable alternative to chemical synthesis for producing valuable chemicals from renewable resources. nih.gov This technology involves the targeted modification of a microorganism's metabolic pathways to enhance the production of a desired compound. While the direct microbial production of this compound is not widely reported, extensive research on the production of structurally similar diamines, such as 1,3-diaminopropane (B46017) and putrescine (1,4-diaminobutane), provides a clear blueprint for how such a process could be developed. mdpi.comnih.gov
A key example is the metabolic engineering of Escherichia coli for the production of 1,3-diaminopropane. researchgate.net Researchers compared different biosynthetic routes and identified a C4 pathway, utilizing genes from Acinetobacter baumannii, as more efficient. To increase the metabolic flux towards the target molecule, a series of genetic modifications were implemented:
Gene Overexpression: The genes ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) were overexpressed to channel more carbon from the central metabolism towards the precursor, L-aspartate.
Gene Knockout: The gene pfkA (phosphofructokinase-1) was deleted to redirect carbon flux through the pentose (B10789219) phosphate pathway, increasing the availability of precursors.
Pathway Introduction: The key enzymes for the synthetic pathway, L-2,4-diaminobutanoate aminotransferase (dat) and L-2,4-diaminobutanoate decarboxylase (ddc), were introduced and overexpressed.
These systematic engineering steps led to a significant increase in production. Fed-batch fermentation of the final engineered strain resulted in the production of 13 g/L of 1,3-diaminopropane. researchgate.net Further optimization strategies for diamine production include enhancing the supply of necessary cofactors, such as pyridoxal (B1214274) 5'-phosphate (PLP) and NADPH, which are crucial for the activity of aminotransferases and decarboxylases in the biosynthetic pathways. mdpi.com
The practical application of enzymes in industrial processes often requires their immobilization onto a solid support. This technique enhances enzyme stability, allows for easy separation from the product, and enables continuous operation and reuse of the biocatalyst. mdpi.comjetir.org Diamines, including butanediamine, are frequently used as chemical linkers or "spacers" to covalently attach enzymes to a support matrix. nih.gov This spacer arm provides flexibility, preventing steric hindrance and helping the immobilized enzyme retain its catalytic activity.
A study on the immobilization of myrosinase onto chitosan (B1678972) microspheres investigated the effect of using aliphatic diamines of different lengths as spacers. The results showed that the length of the diamine spacer significantly influenced the enzyme's properties. nih.gov For instance, as the spacer length increased, the optimal pH and the maximum reaction velocity (Vmax) also increased, while the Michaelis constant (Km) decreased, indicating a higher affinity for the substrate. nih.gov Similar methodologies have been applied to immobilize diamine oxidase onto activated PVC membranes, creating a stable biocatalyst that retained 52% of its activity after 10 uses. tandfonline.comresearchgate.net
In addition to enzyme immobilization, diamines are central to the development of biosensors for their own detection. These analytical devices are valuable for applications in food quality control and medical diagnostics. researchgate.net One approach involves using proteins that naturally bind to polyamines. For example, a biosensor for putrescine was developed in Corynebacterium glutamicum using the transcription factor PuuR from E. coli. nih.gov This protein specifically binds to putrescine, which in turn controls the expression of a fluorescent reporter protein. The intensity of the fluorescence provides a quantitative measure of the putrescine concentration. The study noted that the biosensor had high specificity for 1,4-butanediamine, with only a weak response to 1,3-propylenediamine and no response to longer-chain diamines. nih.gov This demonstrates the principle of using specific protein-ligand interactions to create highly selective biosensors, a strategy that could be adapted for the detection of this compound.
Compound Index
Metabolic Engineering for Production of Diamine-Related Compounds
General Research into Polyamine Metabolism and Pathways
Research into the intricate network of polyamine metabolism has sought to understand the substrate specificity of the key enzymes that govern the synthesis, degradation, and interconversion of these vital molecules. Polyamines are essential for numerous cellular processes, and their levels are tightly regulated by a complex enzymatic machinery. mdpi.com Key enzymes in the catabolic pathway include polyamine oxidase (PAO) and spermine (B22157) oxidase (SMO), which play crucial roles in the breakdown of polyamines. tandfonline.combrocku.ca
From a methodological and mechanistic standpoint, studies have often employed synthetic analogues of natural polyamines to probe the active sites and catalytic mechanisms of these enzymes. This approach allows researchers to delineate the structural requirements for substrate binding and turnover.
One area of investigation has been the substrate flexibility of polyamine-oxidizing flavoproteins. While natural polyamines like spermine and spermidine (B129725) are the primary substrates, research has explored how variations in the carbon chain length and the substitution of amine groups affect enzyme activity.
A notable study investigated the kinetic properties of yeast polyamine oxidase Fms1, mouse PAO, and human SMO using various synthetic diamines, including a derivative of this compound. Specifically, N,N′-dibenzyl-1,3-diaminobutane was tested as a potential substrate. The findings from this research provide insight into the comparative biochemistry of these important enzymes.
The yeast polyamine oxidase, Fms1, was found to be capable of oxidizing N,N′-dibenzyl-1,3-diaminobutane, albeit at a slow rate. nih.gov This indicates that the enzyme can accommodate this synthetic diamine within its active site and catalyze its oxidation. The study also made a comparison with the activity of mouse PAO on the same substrate. Mouse PAO also utilized N,N′-dibenzyl-1,3-diaminobutane as a substrate, with kinetic values suggesting a different efficiency compared to the yeast enzyme. nih.gov In contrast, human spermine oxidase (SMO) showed no detectable activity with N,N′-dibenzyl-1,3-diaminobutane, highlighting a stricter substrate specificity for the human enzyme. nih.gov
The table below summarizes the kinetic parameters for the oxidation of N,N′-dibenzyl-1,3-diaminobutane by yeast Fms1 and mouse PAO, as reported in the literature.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Yeast Fms1 | N,N′-dibenzyl-1,3-diaminobutane | 0.003 | 150 | 20 |
| Mouse PAO | N,N′-dibenzyl-1,3-diaminobutane | 0.03 | 150 | 200 |
| Data sourced from mechanistic studies on yeast polyamine oxidase Fms1. nih.gov |
It is important to note that this research has focused on a chemically modified derivative of this compound. As of now, there is a lack of comprehensive studies on the role of unmodified this compound as a natural substrate or modulator in the broader context of polyamine metabolic pathways. Further research would be necessary to determine if this compound itself participates in these biochemical routes.
Environmental and Industrial Chemical Considerations in Research
Studies on Corrosion Inhibition Mechanisms by Diamines
Diamines, a class of organic compounds containing two amine functional groups, are recognized for their efficacy as corrosion inhibitors for various metals, particularly in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. The mechanism of this inhibition is complex and involves several processes, including the chemical structure of the diamine, the nature of the metal surface, and the characteristics of the corrosive environment. rsc.orgajol.info
The inhibition mechanism of organic compounds like diamines generally involves adsorption, which can occur through two main types of interactions: physisorption and chemisorption. mdpi.com
Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine groups of the diamine become protonated, and the metal surface may carry a charge. The resulting electrostatic attraction leads to the adsorption of the inhibitor. researchcommons.org
Chemisorption (Chemical Adsorption): This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atoms of the diamine and the vacant d-orbitals of the metal atoms. researchcommons.org This type of adsorption results in a more stable and effective protective film.
Studies indicate that diamines often function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net They achieve this by adsorbing on the metal surface and blocking the active sites for these reactions. The formation of a protective film acts as a physical barrier, hindering the diffusion of corrosive species to the metal surface and the transport of metal ions away from it. researchcommons.orgj-cst.org
The effectiveness of a diamine inhibitor is influenced by its molecular structure. Factors such as the length of the hydrocarbon chain between the two amine groups and the presence of other functional groups can impact the inhibitor's solubility, adsorption characteristics, and the density of the protective film. For instance, research on mono- and diamine compounds as corrosion inhibitors for low-carbon steel in hydrochloric acid (HCl) solutions has shown promising results. onepetro.org The presence of halide ions can enhance the inhibition action of cationic inhibitors like amines, a phenomenon known as a synergistic effect. onepetro.org
Research on 1,4-Butanediamine, a structural isomer of 1,3-Butanediamine, in CO2 capture systems demonstrated that it acts as a mixed-type corrosion inhibitor. researchgate.net The study found that the adsorption of these amine derivatives onto the carbon steel surface was a key factor in their performance. researchgate.net Quantum chemical calculations have also been employed to understand the inhibition mechanism, suggesting that the protonation of aliphatic amines can alter the nature of their coordination bond with the metal surface, potentially affecting their inhibition efficiency. researchgate.net
Table 1: General Mechanisms of Corrosion Inhibition by Diamines
| Inhibition Mechanism | Description | Key Factors |
|---|---|---|
| Adsorption | The accumulation of diamine molecules at the metal/solution interface. | Chemical structure of the inhibitor, metal surface charge, corrosive medium composition. rsc.org |
| Physisorption | Electrostatic attraction between charged inhibitor molecules and the charged metal surface. mdpi.comresearchcommons.org | Surface charge, protonation of amine groups. |
| Chemisorption | Formation of coordinate bonds between nitrogen atoms and vacant d-orbitals of the metal. researchcommons.org | Availability of lone pair electrons on nitrogen, vacant metal orbitals. |
| Protective Film Formation | Creation of a barrier layer that physically separates the metal from the corrosive environment. ajol.inforesearchcommons.org | Molecular size and orientation, concentration of the inhibitor. |
| Mixed-Type Inhibition | Retardation of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net | Blocking of active sites on the metal surface. |
Research into Environmental Fate and Degradation Pathways of Diamines
The environmental fate of diamines is a critical consideration due to their industrial applications, which can lead to their release into the environment. Once released, their persistence, transport, and degradation are governed by a combination of physical, chemical, and biological processes.
Amine degradation can be broadly categorized into two main types: thermal and oxidative degradation. hw.ac.uk
Thermal Degradation: This occurs at elevated temperatures, such as those found in industrial processes like CO2 capture, and can happen in the presence of CO2. hw.ac.ukresearchgate.net Studies on diamines like 1,3-diaminopropane (B46017) have proposed that thermal degradation can involve the formation of carbamates, followed by intermolecular cyclization to form cyclic ureas. researchgate.net
Oxidative Degradation: This type of degradation occurs when amines react with oxygen. researchgate.net It is a significant pathway in environments exposed to air, such as in the absorber units of CO2 capture plants or in natural water bodies. hw.ac.ukresearchgate.net The presence of transition metals can catalyze the oxidation of diamines. researchgate.net
In the atmosphere, emitted amines can undergo photo-oxidation and react with NOx to form potentially harmful products like nitrosamines and nitramines. hw.ac.uk However, many amines are expected to have ammonia (B1221849) as their main atmospheric degradation product.
The primary environmental elimination pathway for many organic compounds is biodegradation. oup.com The biodegradability of diamines can vary. For some related compounds, biodegradation is a significant process. For example, the diamines putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane) are well-known products of microbial protein degradation. nih.gov Research has also utilized diamines like 1,3-diaminopropane and 1,4-diaminobutane (B46682) as building blocks in microbial synthesis, indicating that microorganisms can process these compounds. oup.com
The transport and distribution of diamines in the environment are influenced by their physical and chemical properties, such as water solubility and potential for adsorption to soil and sediment. europa.eu Registration dossiers for various diamines provide data on their environmental fate, including studies on:
Biodegradation: Assessing the potential for microbial breakdown in water, sediment, and soil. europa.eueuropa.eu
Hydrolysis: The reaction with water, which is generally not a significant degradation pathway for simple aliphatic diamines. europa.eueuropa.eu
Phototransformation: Degradation in air, water, or soil due to sunlight. europa.eueuropa.eu
Adsorption/Desorption: The tendency of the compound to bind to soil and sediment particles, which affects its mobility. europa.eu
While specific data for this compound is limited in the public literature, the fate of structurally similar short-chain aliphatic diamines suggests that volatilization, atmospheric degradation, and biodegradation are likely the key pathways determining its environmental concentration and persistence.
Table 2: Potential Environmental Fate and Degradation Pathways for Diamines
| Pathway | Description | Influencing Factors | Potential Products |
|---|---|---|---|
| Biodegradation | Breakdown by microorganisms in water, soil, or sediment. oup.comoup.com | Microbial population, nutrient availability, temperature, pH. | Carbon dioxide, water, ammonia, smaller organic molecules. |
| Thermal Degradation | Decomposition at high temperatures. hw.ac.ukresearchgate.net | Temperature, presence of CO2. | Carbamates, cyclic ureas. researchgate.net |
| Oxidative Degradation | Reaction with oxygen. hw.ac.ukresearchgate.net | Oxygen concentration, presence of metal catalysts. researchgate.net | Various oxidized organic compounds. |
| Atmospheric Degradation | Reactions in the atmosphere, including photo-oxidation and reactions with NOx. hw.ac.uk | Sunlight intensity, concentration of atmospheric oxidants (e.g., OH radicals, NOx). | Ammonia, nitrosamines, nitramines. |
| Adsorption/Sorption | Binding to soil, sludge, and sediment particles. europa.euepa.gov | Soil organic matter content, clay content, pH. | Reduced mobility in the environment. |
| Hydrolysis | Chemical breakdown due to reaction with water. europa.eu | pH, temperature. | Generally not significant for simple aliphatic diamines. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Butanediamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of nitriles or reductive amination of ketones. For example, ethylenediaminetetraacetic dianhydride (EDTA dianhydride) can react with diamines under controlled pH (6–8) and temperature (60–80°C) to form poly(amic acid) derivatives, where this compound acts as a crosslinker . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 diamine-to-anhydride) and inert atmospheres to prevent oxidation. Purity is assessed via HPLC or titration .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Key techniques include:
- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) confirm amine groups.
- NMR : NMR (DO) shows δ 1.5–1.7 ppm (methylene protons adjacent to NH) and δ 2.6–2.8 ppm (NH-adjacent CH).
- Mass Spectrometry : ESI-MS detects [M+H] at m/z 89.1 (CHN).
Calibration against NIST reference data ensures accuracy .
Q. How should researchers handle and store this compound to minimize safety risks?
- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C. Use fume hoods for handling, as vapor inhalation can cause respiratory irritation. Immediate first aid for skin contact involves rinsing with 0.1 M HCl (to neutralize basicity) followed by soap and water. Fire risks require CO or dry chemical extinguishers .
Advanced Research Questions
Q. How do stability constants of this compound-metal complexes vary with solvent polarity, and what methods quantify these interactions?
- Methodological Answer : Stability constants (log β) for complexes (e.g., Zn(II), Cd(II)) are determined via spectrophotometric titration in acetonitrile or aqueous buffers. For example, HypSpec software models UV-Vis absorbance changes (200–300 nm) during titrations with incremental metal additions. Log β values for 1,3-propanediamine-Ca(II) complexes in acetonitrile are ~5.25, while 1,4-butanediamine analogs show lower affinity (log β ~4.07) due to steric effects .
Q. What experimental designs are optimal for measuring the solubility and viscosity of this compound in aqueous or mixed-solvent systems?
- Methodological Answer : Use gravimetric or gas-saturation methods (e.g., NO solubility as a proxy for CO) across temperatures (298.15–333.15 K). For viscosity, employ capillary viscometers or rheometers. Data for 1,4-butanediamine mixtures (e.g., 14.3 mol% in water) show viscosity increases from 0.89 mPa·s (298 K) to 1.12 mPa·s (333 K), modeled via Vogel-Fulcher-Tammann equations .
Q. How does the gas-phase unimolecular reactivity of protonated this compound inform its decomposition pathways?
- Methodological Answer : Tandem mass spectrometry (MS/MS) reveals dominant deamination via internal nucleophilic substitution, forming cyclic amines. Collision-induced dissociation (CID) at 20 eV shows m/z 72 ([M+H–NH]). Computational studies (G2(MP2,SVP)) confirm transition states with activation energies >150 kJ/mol, favoring NH elimination over hydride transfer .
Q. What role does this compound play in biological systems, and how can its interactions with biomolecules be studied?
- Methodological Answer : As a polyamine analog, it may modulate enzyme activity (e.g., ornithine decarboxylase inhibition). Fluorescence polarization assays track binding to DNA or proteins (e.g., K determination via quenching of tryptophan residues). In plants, elevated levels under Cr(VI) stress correlate with HPLC-ESI-MS quantification .
Q. How do contradictory reports on this compound’s thermodynamic properties arise, and how can they be resolved?
- Methodological Answer : Discrepancies in log β or solubility data often stem from solvent impurities, ionic strength variations, or calibration errors. Systematic replication using standardized buffers (e.g., 0.1 M KCl for ionic strength control) and interlaboratory validation (via NIST-certified reference materials) mitigate inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
